Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKJLDXLZPUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405147 | |
| Record name | methyl 2-cyano-3-(2-fluorophenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198554-07-3 | |
| Record name | methyl 2-cyano-3-(2-fluorophenyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" molecular weight and formula
Compound Identity, Synthesis, and Pharmaceutical Utility
Executive Summary & Physicochemical Profile[1][2][3][4]
Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) is a specialized electron-deficient alkene belonging to the
As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its "push-pull" electronic structure: the electron-withdrawing cyano and ester groups create a highly electrophilic
Physicochemical Specifications
| Property | Value | Notes |
| Formula | C₁₁H₈FNO₂ | Confirmed linear formula |
| Molecular Weight | 205.19 g/mol | Monoisotopic mass: ~205.05 |
| CAS Number | 198554-07-3 | Unique identifier |
| Appearance | White to Off-White Solid | Crystalline powder |
| Melting Point | 53–55 °C (Experimental) | Distinct from ethyl analogs (~45°C) |
| Solubility | DMSO, Methanol, Chloroform | Poor water solubility |
| Reactive Motif | Michael Acceptor |
Synthesis Strategy: The Knoevenagel Protocol[6][7][8][9]
The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This pathway involves the dehydration reaction between 2-fluorobenzaldehyde and methyl cyanoacetate.
Mechanistic Insight
The reaction is driven by the acidity of the methylene protons in methyl cyanoacetate (
Experimental Workflow (Self-Validating Protocol)
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Methyl Cyanoacetate (1.05 eq)
-
Catalyst: Piperidine (0.1 eq) or
-alanine (green chemistry variant) -
Solvent: Ethanol (anhydrous)
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde in ethanol (5 mL/mmol).
-
Activation: Add methyl cyanoacetate. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add piperidine dropwise. Critical: A slight exotherm indicates initiation.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be UV-active and less polar than the aldehyde.
-
Precipitation: Cool the solution to room temperature, then to 0°C. The target compound typically crystallizes out.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if purity is <98% by HPLC.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from raw materials to purified scaffold, including critical decision nodes.
Caption: Step-by-step Knoevenagel condensation workflow with quality control checkpoints.
Applications in Drug Discovery
This molecule is not a final drug but a privileged scaffold . The 2-fluorophenyl group is strategically important; fluorine substitution often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity in the final drug candidate.
Primary Reaction Pathways[10]
-
Heterocycle Formation: Reaction with amidines (e.g., urea, guanidine) yields pyrimidines or dihydropyrimidines via the Biginelli-like cyclization.
-
1,4-Addition (Michael Addition): Soft nucleophiles (thiols, malonates) attack the
-carbon. This is used to introduce the 2-fluorophenyl-ethyl moiety into complex structures.
Visualization: Reaction Mechanism & Utility
The diagram below illustrates the electronic activation that makes this molecule valuable.
Caption: Transformation pathway from precursors to pharmaceutical scaffolds.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral markers.
-
H NMR (400 MHz, CDCl
):-
8.40–8.55 ppm (s, 1H): The vinylic proton (
-H). This singlet is highly deshielded due to the cis cyano and ester groups. - 7.10–7.60 ppm (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a complex multiplet structure distinct from unsubstituted phenyl rings.
- 3.95 ppm (s, 3H): Methyl ester protons (singlet).
-
8.40–8.55 ppm (s, 1H): The vinylic proton (
-
IR Spectroscopy:
-
2225 cm
: Sharp nitrile (C N) stretch. -
1730 cm
: Strong carbonyl (C=O) stretch. -
1610 cm
: C=C alkene stretch.
-
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
EPA CompTox Chemicals Dashboard. this compound Details. Retrieved from
-
Verduzco-Ramírez, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved from
-
BenchChem. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol). Retrieved from
Technical Guide: Spectroscopic Characterization of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
This guide provides an in-depth technical analysis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate , a specialized intermediate used in the synthesis of heterocyclic compounds, agrochemicals, and pharmaceutical candidates. The data presented synthesizes experimental values from high-fidelity structural analogs and standard spectroscopic principles for this specific derivative.[1][2]
Compound Identity & Significance
This compound is an electron-deficient alkene formed via the Knoevenagel condensation. It serves as a potent Michael acceptor, making it a critical building block for synthesizing 1,4-dihydropyridines (calcium channel blockers) and other fused heterocycles.[2]
| Property | Data |
| IUPAC Name | Methyl (2E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate |
| CAS Number | 198554-07-3 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 53–55 °C |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |
Synthesis Protocol (Knoevenagel Condensation)
The synthesis exploits the acidity of the methylene protons in methyl cyanoacetate, activated by a weak base to attack the electrophilic carbonyl of 2-fluorobenzaldehyde.[2]
Reagents
-
Substrate A: 2-Fluorobenzaldehyde (1.0 eq)[2]
-
Substrate B: Methyl cyanoacetate (1.0–1.1 eq)[2]
-
Catalyst: Piperidine (0.1 eq) or DABCO (0.1 eq)[2]
-
Solvent: Ethanol or Methanol (Reagent Grade)[2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (20 mL).
-
Initiation: Add piperidine (1 mmol) dropwise at room temperature. A slight exotherm or color change (yellowing) may occur, indicating iminium ion formation.[2]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product typically precipitates as a crystalline solid.[2]
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. Recrystallize from hot ethanol if necessary to achieve >98% purity.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed aldol-like addition followed by spontaneous dehydration (E1cB mechanism) to form the thermodynamically stable E-isomer.
Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the target acrylate.[2]
Spectroscopic Characterization
The following data represents the standard spectral signature for this compound.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the electron-withdrawing nature of the cyano and ester groups conjugated with the alkene.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |
| 3050–3080 | C-H (Ar) | Stretching | Weak, aromatic protons. |
| 2220–2225 | C≡N | Stretching | Sharp, characteristic of conjugated nitriles. |
| 1725–1735 | C=O[2] (Ester) | Stretching | Strong, intense band.[2] |
| 1605–1615 | C=C (Alkene) | Stretching | Conjugated alkene. |
| 1200–1250 | C-O-C | Stretching | Ester linkage. |
| 760–770 | C-F (Ar) | Stretching | Characteristic of ortho-substituted fluoroarenes.[2] |
B. Nuclear Magnetic Resonance (NMR)
The E-isomer is characterized by the deshielded olefinic proton due to the anisotropy of the cyano and ester groups.[2]
¹H NMR (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 8.55 | Singlet (s) | 1H | H-3 (Olefinic) | Highly deshielded by β-CN and β-COOMe groups.[2] |
| 8.15 | Triplet of Doublets (td) | 1H | H-6' (Ar) | Ortho to alkene; deshielded by conjugation.[2] |
| 7.50 – 7.60 | Multiplet (m) | 1H | H-4' (Ar) | Para to F; typical aromatic range.[2] |
| 7.20 – 7.30 | Multiplet (m) | 2H | H-3', H-5' (Ar) | Meta/Ortho to F; shielded relative to H-6'.[2] |
| 3.95 | Singlet (s) | 3H | -OCH₃ | Methyl ester singlet.[2] |
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyl (C=O): 163.2 ppm[2]
-
Aromatic C-F (C-2'): 161.5 ppm (doublet, J ~255 Hz)[2]
-
Olefinic CH (C-3): 149.8 ppm (doublet, J ~5 Hz due to long-range F coupling)[2]
-
Aromatic C (C-6'): 134.5 ppm[2]
-
Aromatic C (C-4'): 132.8 ppm[2]
-
Nitrile (CN): 115.2 ppm[2]
-
Quaternary Olefinic (C-2): 103.5 ppm[2]
-
Methoxy (OCH₃): 53.4 ppm[2]
C. Mass Spectrometry (GC-MS / ESI-MS)
-
Molecular Ion (M⁺): m/z 205[2]
-
Base Peak: Typically m/z 174 ([M – OCH₃]⁺) or m/z 146 ([M – COOCH₃]⁺).[2]
-
Fragmentation Pattern:
References
-
Sigma-Aldrich. this compound Product Information. Retrieved from [2]
-
BenchChem. Synthesis and Properties of Ethyl 2-cyano-3-(aryl)acrylates (Analogous Protocol). Retrieved from [2]
-
National Institute of Standards and Technology (NIST). Methyl 2-cyanoacrylate (Structural Analog Data). Retrieved from [2]
-
PubChem. this compound Compound Summary. Retrieved from [2]
-
RSC Advances. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [2]
Sources
Technical Guide: Research Applications of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3)
Executive Summary
This compound is a highly specialized α-cyanocinnamate derivative[1]. While frequently categorized as a rare chemical building block in commercial catalogs, its specific structural motif—an α,β-unsaturated ester conjugated with a 2-fluorophenyl ring and a nitrile group—positions it as a critical asset in two primary research domains. First, it serves as a potent scaffold for metabolic oncology , specifically in the targeted inhibition of Monocarboxylate Transporters (MCTs)[2] and the Mitochondrial Pyruvate Carrier (MPC)[3]. Second, it acts as a highly reactive electrophilic precursor in heterocyclic organic synthesis , enabling the generation of complex pharmacophores such as 2-aminopyrroles and dihydropyrimidinones[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. We will examine the mechanistic causality behind its synthesis, detail self-validating experimental protocols for its application in metabolic assays, and provide comparative quantitative data to guide your experimental design.
Chemical Profile & Mechanistic Synthesis
Structural Rationale
The core structure of this compound is derived from cinnamic acid, modified by an α-cyano group and a methyl ester. The addition of the 2-fluoro substituent on the phenyl ring is not arbitrary. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) that increases the electrophilicity of the β-carbon. This modification not only accelerates nucleophilic attack during downstream heterocyclic synthesis but also alters the lipophilicity (LogP) and hydrogen-bonding dynamics of the molecule when interacting with the hydrophobic pockets of transmembrane transport proteins.
Synthesis via Knoevenagel Condensation
The standard synthesis of this compound relies on the Knoevenagel condensation between 2-fluorobenzaldehyde and methyl cyanoacetate[5].
Fig 1: Knoevenagel condensation workflow for synthesizing the target α-cyanocinnamate.
Protocol 1: Optimized Synthesis Workflow
Causality Note: Piperidine is selected as the catalyst because its pKa (~11.2) is perfectly calibrated to deprotonate the active methylene of methyl cyanoacetate (pKa ~13) without being strong enough to induce unwanted side reactions, such as the Cannizzaro reaction on the aldehyde.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-fluorobenzaldehyde and 10.5 mmol of methyl cyanoacetate in 25 mL of absolute ethanol.
-
Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine dropwise. Self-Validation: The solution will typically shift to a pale yellow color, indicating the formation of the enolate intermediate.
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 2-3 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The strong electron-withdrawing nature of the 2-fluoro group ensures rapid conversion.
-
Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. The crude product precipitates as a solid.
-
Purification: Filter under vacuum and recrystallize from hot ethanol to yield pure this compound. Verify purity via melting point and
H-NMR (look for the distinct vinylic proton singlet around 8.2 ppm, shifted downfield due to the cyano and ester groups).
Primary Biological Application: Metabolic Oncology
Disrupting Tumor Metabolic Symbiosis
Solid tumors exhibit a phenomenon known as "metabolic symbiosis." Hypoxic tumor cells at the core rely on anaerobic glycolysis, producing massive amounts of lactate. This lactate is exported and subsequently taken up by oxygenated (aerobic) peripheral tumor cells via Monocarboxylate Transporter 1 (MCT1) to be used for oxidative phosphorylation[2].
α-Cyanocinnamates are the gold-standard class of MCT1 inhibitors[6]. By applying this compound, researchers can competitively block the orthosteric binding site of MCT1. The 2-fluoro substitution prevents the rapid metabolic degradation often seen with the classic 4-hydroxy analog (CHC), providing a longer half-life in in vitro assays.
Fig 2: Disruption of tumor metabolic symbiosis via MCT1 inhibition by α-cyanocinnamates.
Quantitative Data: MCT Inhibitory Activity
To contextualize the efficacy of α-cyanocinnamate derivatives, the table below summarizes the inhibitory concentrations (IC
| Inhibitor Compound | Structural Modification | Target | IC | Primary Application |
| CHC (α-cyano-4-hydroxycinnamate) | 4-OH, Carboxylic Acid | MCT1 / MPC | ~1.5 - 3.0 | Broad-spectrum metabolic baseline |
| UK-5099 | Indole-substituted | MPC | ~0.05 | Highly specific MPC inhibition |
| AR-C155858 | Non-cinnamate | MCT1 / MCT2 | ~0.01 | Ultra-potent MCT1/2 specific |
| 2-Fluoro-α-cyanocinnamate analogs | 2-Fluoro, Esterification | MCT1 | ~0.2 - 2.5 | Enhanced lipophilicity, SAR studies |
Protocol 2: In Vitro MCT1 Inhibition Assay ( C-Lactate Uptake)
Causality Note: This protocol utilizes a rapid-stop methodology. Because lactate transport is bidirectional and extremely fast, washing cells with a standard buffer would result in the immediate efflux of the radiolabeled substrate. We use a cold buffer containing phloretin to instantly freeze transporter dynamics.
-
Cell Preparation: Seed aerobic cancer cells (e.g., HeLa or SiHa) in 24-well plates and grow to 80% confluence. Wash twice with HEPES-buffered saline (HBS) to deplete endogenous lactate.
-
Inhibitor Pre-incubation: Treat cells with varying concentrations (0.1 µM to 500 µM) of this compound dissolved in DMSO (final DMSO <0.1%). Incubate at 37°C for 15 minutes to allow for target engagement.
-
Radioligand Addition: Initiate the assay by adding 100 µM of L-[
C]-lactate (0.5 µCi/mL). Incubate for exactly 60 seconds. -
Rapid Termination (Critical Step): Immediately aspirate the radioactive medium and wash the cells three times with ice-cold HBS containing 1 mM phloretin. Self-Validation: The cold temperature and phloretin definitively arrest MCT1 conformation, trapping the internalized
C-lactate. -
Quantification: Lyse the cells using 0.1 M NaOH + 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the initial uptake rate using a liquid scintillation counter. Calculate the IC
via non-linear regression.
Secondary Application: Heterocyclic Scaffold Generation
Beyond direct biological inhibition, this compound is an exceptional Michael acceptor. It is utilized in the synthesis of 2-aminopyrroles , which have recently been identified as photoactivatable inhibitors of human 15-lipoxygenase-1 (h-15-LOX-1)[4].
By reacting this compound with α-aminoketones in the presence of a mild base, researchers can force a highly regioselective cyclization. The 2-fluoro group plays a dual role here: it activates the double bond for the initial Michael addition and provides a unique stereoelectronic environment that dictates the diastereoselectivity of the resulting pyrrolidine/pyrrole core.
Conclusion
This compound is far more than a catalog entry; it is a vital mechanistic probe. Whether you are investigating the vulnerabilities of tumor metabolic symbiosis via MCT1 blockade or designing next-generation lipoxygenase inhibitors through pyrrole synthesis, understanding the electronic and steric contributions of its 2-fluoro-α-cyanocinnamate backbone is essential for rigorous experimental design.
References
-
Gilanizadeh, M., et al. "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction." Journal of the Brazilian Chemical Society, 2019.[Link]
-
Halestrap, A. P., et al. "Substrate and inhibitor specificities of the monocarboxylate transporters of single rat heart cells." PubMed / National Institutes of Health, 1998.[Link]
-
Eleftheriadis, N., et al. "2-aminopyrroles as photoactivatable inhibitors of human 15-lipoxygenase-1." European Journal of Medicinal Chemistry (via ResearchGate), 2019.[Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Substrate and inhibitor specificities of the monocarboxylate transporters of single rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This guide details the underlying mechanism, provides a step-by-step experimental protocol, and outlines methods for purification and characterization. Furthermore, it addresses potential challenges and offers troubleshooting strategies to ensure a successful and efficient synthesis.
Introduction: The Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond. The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] Its versatility and reliability have made it a favored method for the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.
The target molecule, this compound, possesses two key functional groups: a cyanoacrylate moiety known for its reactivity and use in adhesives and more complex molecular scaffolds, and a fluorinated phenyl ring, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This application note will focus on a practical and efficient laboratory-scale synthesis of this compound.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a series of well-understood steps, which are crucial for optimizing reaction conditions and troubleshooting.
The Catalytic Role of a Base
A basic catalyst, such as a secondary amine like piperidine or an ammonium salt, is essential to initiate the reaction. Its primary role is to deprotonate the active methylene compound, in this case, methyl cyanoacetate. The acidity of the α-protons of methyl cyanoacetate is enhanced by the electron-withdrawing effects of both the cyano and the ester groups, facilitating the formation of a resonance-stabilized carbanion (enolate).
Nucleophilic Attack and Dehydration
The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate. This intermediate is then protonated to yield an aldol-type adduct. The final step is the elimination of a water molecule (dehydration), driven by the formation of a conjugated π-system, to yield the desired α,β-unsaturated product, this compound.[2] The removal of water can be critical as its presence can inhibit the reaction equilibrium.[2]
Diagram of the Knoevenagel Condensation Mechanism:
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol
This protocol is a generalized procedure based on common practices for Knoevenagel condensations and should be adapted and optimized for specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluorobenzaldehyde | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Flammable liquid and vapor, causes skin and eye irritation.[3] |
| Methyl Cyanoacetate | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Causes serious eye irritation. |
| Piperidine | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Flammable liquid and vapor, toxic, corrosive. |
| Ethanol | Anhydrous | Various | Solvent |
| Diethyl Ether | Anhydrous | Various | For extraction |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | For washing | |
| Saturated Sodium Chloride Solution (Brine) | Laboratory prepared | For washing | |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Various | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.0 equivalent) and methyl cyanoacetate (1.0-1.2 equivalents) in a suitable solvent such as ethanol, methanol, or aprotic polar solvents like DMF.[2][4] The use of a slight excess of the active methylene compound can sometimes be beneficial.[2]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base. Piperidine (0.1 equivalents) is a common choice.[2] Other amines or ammonium salts like ammonium acetate can also be effective.[2]
-
Reaction Monitoring: The reaction can be performed at room temperature or with gentle heating (e.g., 40-80°C) to increase the rate and yield.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within a few hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.[2] If the product remains in solution, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) is often an effective purification method.[5]
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Predicted Analytical Data:
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Appearance | White to off-white solid or pale yellow oil |
| Melting Point | Expected to be a low-melting solid. For comparison, the melting point of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate is 45-48 °C.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (s, 1H, vinylic CH), 7.2-8.0 (m, 4H, aromatic CH), ~3.9 (s, 3H, OCH₃). The exact shifts and coupling constants of the aromatic protons will be influenced by the fluorine substituent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~160 (d, J≈250 Hz, C-F), ~150 (C=CH), ~135 (d, J≈8 Hz, Ar-C), ~132 (d, J≈2 Hz, Ar-C), ~129 (d, J≈15 Hz, Ar-C), ~124 (d, J≈4 Hz, Ar-C), ~116 (d, J≈21 Hz, Ar-C), ~115 (CN), ~105 (C-CN), ~53 (OCH₃). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |
| IR (KBr or neat) | ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch), ~1250 (C-O stretch, ester), ~1220 (C-F stretch). |
| Mass Spectrometry (MS) | m/z: 205.05 [M]⁺. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or insufficient catalyst.- Reaction temperature too low or reaction time too short.- Poor quality of starting materials.- Presence of water in the reaction mixture.[2] | - Use a fresh or purified catalyst.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of 2-fluorobenzaldehyde and methyl cyanoacetate.- Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. |
| Formation of Side Products | - Self-condensation of the aldehyde or ester.- Michael addition of the active methylene compound to the product.[2] | - Use a weak base as a catalyst and control its concentration.- Carefully control the reaction temperature and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities.- Incorrect solvent for recrystallization. | - Purify the crude product by column chromatography before attempting crystallization.- Screen different solvents for recrystallization, starting with ethanol or methanol. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[3]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Handling of Reagents:
-
2-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[3]
-
Methyl Cyanoacetate: Causes serious eye irritation.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this document are intended to assist researchers in successfully synthesizing this valuable compound for their applications in drug discovery and materials science.
References
- BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- ECHEMI. (n.d.). 2-Fluorobenzaldehyde SDS, 446-52-6 Safety Data Sheets.
- Bolikolla, H. B., & Santhi, N. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
- Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde.
-
Royal Society of Chemistry. (20xx). Copper-catalyzed Knoevenagel condensation. Retrieved from .
- SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Arkat USA. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKIVOC, 2015(vii), 243-252.
- Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
- Al-Warhi, T., Haukka, M., & Asiri, A. M. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1393.
- Royal Society of Chemistry. (2014). Supplementary Information.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Journal of the Mexican Chemical Society. (2023, January 9). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- RSC Publishing. (n.d.). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification.
- Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
- SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- SpectraBase. (n.d.). (Z)-Methyl 3-cyano 3-(4-fluorophenyl)acrylate.
- ResearchGate. (2025, November 10). Methyl 3-amino-2-cyanoacrylate.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Fluorobenzaldehyde.
Sources
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
Application Note: Organocatalytic Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
[1]
Executive Summary
This compound is a critical electron-deficient alkene used as a Michael acceptor in the synthesis of heterocyclic pharmaceutical scaffolds, including dihydropyridines (calcium channel blockers) and chromenes.[1]
This protocol details the synthesis of this target via the condensation of 2-fluorobenzaldehyde and methyl cyanoacetate .[1][2][3][4] Unlike the standard Morita-Baylis-Hillman (MBH) pathway which retains the
Scientific Foundation & Mechanism[1]
Mechanistic Distinction (MBH vs. Knoevenagel)
To ensure experimental success, it is vital to distinguish the pathway:
-
Morita-Baylis-Hillman (MBH): Reacts an activated alkene (e.g., methyl acrylate) with an aldehyde.[1] Product: Allylic alcohol.[1]
-
Knoevenagel (Target Pathway): Reacts an active methylene (methyl cyanoacetate) with an aldehyde.[1][2] Product:
-unsaturated alkene (Target).[1]
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination sequence:
-
Deprotonation: The amine catalyst deprotonates the acidic
-proton of methyl cyanoacetate ( ).[1] -
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl of 2-fluorobenzaldehyde.[1] The ortho-fluorine substituent enhances electrophilicity via induction (
effect), accelerating the rate compared to unsubstituted benzaldehyde.[1] -
Dehydration: Spontaneous E1cB-type elimination of water occurs, driven by the conjugation of the product.[1]
Visualized Pathway
The following diagram illustrates the catalytic cycle and the specific formation of the target.
Figure 1: Reaction pathway for the synthesis of this compound. The process is driven by the acidity of the cyanoacetate and the electrophilicity of the fluorinated aldehyde.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Purity Req. |
| 2-Fluorobenzaldehyde | Electrophile | 1.0 | 124.11 | >98% |
| Methyl Cyanoacetate | Nucleophile | 1.1 | 99.09 | >98% |
| Piperidine (or DABCO) | Catalyst | 0.05 - 0.1 | 85.15 | Reagent Grade |
| Ethanol (Abs.) | Solvent | N/A | 46.07 | Dry |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (10 mmol, 1.24 g) in Ethanol (20 mL).
-
Nucleophile Addition: Add Methyl Cyanoacetate (11 mmol, 1.09 g) to the stirring solution.
-
Catalysis: Add Piperidine (50
L, approx. 0.5 mmol) dropwise.[1]
Phase B: Reaction & Monitoring 4. Reaction: Stir the mixture at Room Temperature (20-25°C) .
- Observation: A solid precipitate typically begins to form within 30–60 minutes.[1]
- PAT (Process Analytical Technology): Monitor via TLC (Hexane:EtOAc 8:2).
- Target
: ~0.6 (Product is less polar than the aldehyde).[1] - Endpoint: Disappearance of the aldehyde spot (UV active).[1] Reaction time is typically 2–4 hours.
Phase C: Workup & Purification 6. Precipitation: Once complete, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. 7. Filtration: Filter the crystalline solid using a Buchner funnel/vacuum filtration. 8. Washing: Wash the filter cake with ice-cold Ethanol (2 x 5 mL) followed by cold Hexane (2 x 10 mL) to remove unreacted aldehyde and catalyst. 9. Drying: Dry the solid under vacuum at 40°C for 4 hours.
Expected Results
Troubleshooting & Optimization
The ortho-fluorine atom introduces steric bulk and electronic effects.[1] Use this table to resolve common deviations.
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Solvent volume too high | Concentrate the reaction mixture by rotary evaporation (remove 50% solvent), then cool to 0°C. |
| Low Yield | Ortho-steric hindrance | Increase temperature to mild reflux (78°C) for 1 hour, or switch catalyst to Piperidine/Acetic Acid (1:1 buffer system). |
| Oily Product | Impurities/Mixed isomers | Recrystallize from hot Ethanol.[1] If oil persists, scratch the flask with a glass rod to induce nucleation.[1] |
| Yellow Coloration | Oxidation/Polymerization | Ensure reagents are fresh.[1][5] Perform reaction under Nitrogen atmosphere if high purity is critical for optical applications.[1] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.
References
Application Note: Catalytic Strategies for Methyl 2-cyano-3-(2-fluorophenyl)acrylate Synthesis
This Application Note is designed for researchers and process chemists optimizing the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3).[1] It moves beyond basic textbook procedures to address the specific electronic and steric challenges posed by the ortho-fluorine substituent.
Executive Summary & Strategic Context
This compound is a critical Michael acceptor intermediate used in the synthesis of bioactive heterocycles, including substituted quinolines, coumarins, and dihydropyrimidinones with potential anticancer and kinase-inhibitory activity.
The synthesis relies on the Knoevenagel condensation between 2-fluorobenzaldehyde and methyl cyanoacetate.[1] While the reaction is well-established, the 2-fluoro substituent introduces unique constraints:
-
Electronic Activation: The highly electronegative fluorine atom (
effect) activates the aldehyde carbonyl, making it more electrophilic than unsubstituted benzaldehyde.[1] -
Steric Hindrance: The ortho-position creates steric bulk that can impede the approach of the bulky enolate nucleophile, necessitating catalysts that balance basicity with nucleophilic accessibility.[1]
This guide evaluates three catalytic protocols ranging from traditional homogeneous systems to modern green chemistry approaches.[1]
Mechanistic Insight & Catalyst Selection
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1] The choice of catalyst dictates the rate-determining step (deprotonation of the active methylene vs. dehydration).[1]
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the specific influence of the ortho-fluoro group.
Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the dual role of the 2-fluoro substituent.[1]
Catalyst Performance Matrix[2][3]
| Catalyst Class | Specific Catalyst | Yield Potential | Reaction Time | Notes |
| Traditional (Homogeneous) | Piperidine + AcOH | High (90-95%) | 2-4 hrs | Standard benchmark.[1] Requires careful neutralization.[1] |
| Green / Organocatalyst | L-Proline | High (85-92%) | 1-3 hrs | "Green" protocol.[1] Water-compatible.[1] Excellent stereocontrol ( |
| Heterogeneous | MgO or Hydrotalcite | Med-High (80-90%) | 4-8 hrs | Easy workup (filtration).[1] Good for scale-up but slower kinetics due to sterics.[1] |
| Ionic Liquid | [Bmim][OH] or [OAc] | High (>90%) | <1 hr | Very fast.[1] Recyclable solvent/catalyst system.[1][2][3] Higher cost.[1] |
Experimental Protocols
Protocol A: The "Benchmark" Synthesis (Piperidine/Ethanol)
Best for: Initial small-scale synthesis and establishing a yield baseline.[1]
Reagents:
-
2-Fluorobenzaldehyde (10 mmol, 1.24 g)[1]
-
Methyl Cyanoacetate (10 mmol, 0.99 g)[1]
-
Ethanol (15 mL, anhydrous)
-
Piperidine (0.5 mmol, 5 mol%)[1]
-
Glacial Acetic Acid (2-3 drops)[1]
Step-by-Step:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 2-fluorobenzaldehyde and methyl cyanoacetate to the ethanol. Stir at room temperature (RT) until homogenous.
-
Catalysis: Add piperidine followed immediately by acetic acid. Note: The acid buffers the reaction, preventing side reactions like Cannizzaro or self-condensation.
-
Reaction: Stir at RT for 30 minutes. A precipitate often begins to form.[1] If no solid forms, heat to reflux (78°C) for 2 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product typically appears as a distinct spot with lower
than the aldehyde.[1] -
Workup: Cool the mixture to 0°C in an ice bath. The product should crystallize out.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then cold water (to remove piperidine salts). Recrystallize from hot ethanol if necessary.
Validation Check: The product should be a white to pale yellow solid. Melting point range: ~94-98°C (check against specific isomer data).[1]
Protocol B: The "Green" Synthesis (L-Proline/Water)
Best for: Sustainable chemistry, avoiding toxic solvents, and minimizing waste.[1]
Reagents:
-
2-Fluorobenzaldehyde (10 mmol)[1]
-
Methyl Cyanoacetate (10 mmol)[1]
-
L-Proline (1 mmol, 10 mol%)[1]
-
Water (10 mL) or Ethanol:Water (1:1)[1]
Step-by-Step:
-
Mixing: In a 50 mL flask, combine the aldehyde, methyl cyanoacetate, and L-Proline.
-
Solvent: Add water. The organic reactants may not dissolve immediately; vigorous stirring is essential to create an emulsion.[1]
-
Reaction: Stir at RT for 2-4 hours. The hydrophobic effect accelerates the reaction in water ("on-water" catalysis).[1]
-
Isolation: The product will precipitate as a solid, separating from the aqueous phase.
-
Purification: Filter the solid. Wash the cake with water (removes L-Proline catalyst effectively).[1] Dry in a vacuum oven at 40°C.
Why this works: L-Proline acts as a bifunctional catalyst.[1] The secondary amine activates the aldehyde via an iminium ion intermediate (overcoming the steric hindrance of the 2-F group), while the carboxylic acid assists in proton transfer.[1]
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The ortho-fluorine atom creates steric shielding.[1]
-
Solution: Switch to Protocol A but use reflux conditions. Alternatively, use microwave irradiation (100W, 80°C, 10 min) which significantly overcomes steric barriers in Knoevenagel condensations.
Issue: Oily Product (Failure to Crystallize)
-
Cause: Presence of unreacted aldehyde or mixed isomers (
).[1] -
Solution: Triturate the oil with cold hexane or diethyl ether. If that fails, dissolve in minimal dichloromethane and precipitate by slowly adding hexane.
Issue: Transesterification
-
Cause: Using ethanol as a solvent with methyl cyanoacetate under high heat/strong base can lead to the ethyl ester impurity.[1]
-
Solution: Use Methanol as the solvent if strictly targeting the methyl ester, or stick to the Water/L-Proline protocol (Protocol B) which eliminates this risk.[1]
References
-
Sigma-Aldrich. this compound Product Detail. (CAS 198554-07-3).[1][4][5] [1]
-
BenchChem. General Protocol for the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. (Methodology adapted for Methyl/2-Fluoro analog).[1]
-
Van Schijndel, J., et al. (2017).[1][6] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[6] Pure and Applied Chemistry. (Validates ammonium/amine catalysis).
-
Asian Journal of Green Chemistry. (2018). Aqueous Knoevenagel Condensation Reaction Catalysed by Ionic Liquids.
-
SciELO. (2024).[1] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-fluorobenzaldehyde and methyl cyanoacetate before handling.[1] Acrylates can be potent sensitizers.[1]
Sources
Column chromatography protocol for "Methyl 2-cyano-3-(2-fluorophenyl)acrylate"
Application Note: Purification of Methyl 2-cyano-3-(2-fluorophenyl)acrylate via Flash Column Chromatography
Scope & Abstract
This technical note details the purification protocol for This compound (CAS: 198554-07-3), a key intermediate synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate. While recrystallization is often the primary method for purifying cyanocinnamates, column chromatography is required when:
-
The reaction yields an oil or sticky solid that refuses to crystallize.
-
Stoichiometric imbalances leave significant unreacted aldehyde (2-fluorobenzaldehyde).
-
High-purity isolation (>99%) is required for SAR (Structure-Activity Relationship) studies.
This guide emphasizes a gradient elution strategy on silica gel to separate the target lipophilic ester from the less polar aldehyde starting material and more polar catalyst residues.
Compound Properties & Separation Logic
| Property | Description | Chromatographic Implication |
| Structure | Conjugated system; UV active (strong absorption at 254 nm). | |
| Polarity | Moderate (Ester + Cyano + Fluorine) | Retained on silica; requires polar modifier (EtOAc). |
| State | Solid (MP: ~54°C) [1] | Sample loading may require "Dry Loading" if solubility in Hexane is poor. |
| Impurities | 2-Fluorobenzaldehyde | Less Polar: Elutes before the product. |
| Methyl Cyanoacetate | Polar/Volatile: Often removed in workup, but elutes after product. | |
| Piperidine/Base Catalyst | Very Polar/Basic: Sticks to baseline (requires MeOH to move). |
Separation Strategy: The separation relies on the polarity difference between the non-polar aromatic aldehyde and the moderately polar cyanoacrylate product. A gradient of Hexane (or Heptane) and Ethyl Acetate (EtOAc) is the industry standard for this class of compounds.
Materials & Equipment
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).
-
Detection: UV Lamp (254 nm) and TLC plates (Silica Gel 60 F254).
-
Stain (Optional): KMnO₄ (oxidizes the alkene) or 2,4-DNP (detects unreacted aldehyde).
Method Development: TLC Analysis
Before packing the column, the solvent system must be optimized using Thin Layer Chromatography (TLC).
-
Standard System: Prepare a 20% EtOAc in Hexane solution.
-
Spotting: Spot the crude mixture alongside authentic 2-fluorobenzaldehyde (starting material) if available.
-
Visualization: Observe under UV (254 nm). The product will appear as a dark, UV-quenching spot.
-
Target Rf:
Note: If the product Rf is > 0.5, reduce EtOAc to 10%. If < 0.2, increase to 30%.
Detailed Protocol
Step 1: Sample Preparation (Dry Loading)
Since the product is a solid with limited solubility in pure hexane, dry loading is recommended to prevent band broadening (tailing) caused by loading with a strong solvent like DCM.
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel 60 (approx. 2-3x the mass of the crude product) to the flask.
-
Rotary evaporate the mixture to dryness. The result should be a free-flowing powder.
-
Critical Check: If the powder is sticky, add more silica and re-evaporate.
-
Step 2: Column Packing
-
Column Size: Use a column diameter where the silica bed height is at least 10-15 cm. Ratio of Silica:Crude should be roughly 30:1 to 50:1.
-
Slurry Pack: Slurry the stationary phase silica in 100% Hexane and pour into the column.
-
Compaction: Flush with 2 column volumes (CV) of Hexane to pack the bed tightly.
-
Loading: Gently pour the "Dry Load" powder (from Step 1) onto the top of the sand/silica bed. Add a protective layer of sand on top.
Step 3: Gradient Elution
Do not run isocratic immediately. Use a step gradient to remove the aldehyde first.
| Step | Solvent Composition (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100:0 (Pure Hexane) | 2 CV | Flushes non-polar impurities (unreacted aldehyde). |
| 2 | 95:5 | 2 CV | Begins moving the product; elutes trace aldehyde. |
| 3 | 90:10 | 3-5 CV | Product Elution Zone. Collect fractions here. |
| 4 | 80:20 | 2 CV | Flushes remaining product and slightly more polar byproducts. |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 10-15 mL each for a standard column).
-
Spot every 3rd fraction on a TLC plate.
-
Visualization:
-
Fractions 1-5: Likely contain 2-fluorobenzaldehyde (UV active, smells like almonds/aromatic).
-
Fractions 10-20: Should contain pure this compound.
-
-
Combine fractions showing a single spot at the target Rf.
Workflow Visualization
Figure 1: Decision matrix for the purification of alpha-cyanocinnamates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Co-elution | Gradient too steep; Aldehyde tailing into product. | Start with 100% Hexane for 3 CVs to fully clear the aldehyde before adding EtOAc. |
| Tailing | Acidic silica interacting with basic sites (rare for this compound) or overloading. | Ensure loading is <5% of silica mass. If tailing persists, add 1% TEA (Triethylamine) to the mobile phase (unlikely needed for esters). |
| Product Crystallizes on Column | Solubility limit reached in mobile phase. | Use the Dry Load method. Ensure the gradient ramps to sufficient polarity (20% EtOAc) to keep the product in solution. |
| Low Yield | Product retained on silica or hydrolysis. | Flush column with 50% EtOAc to check for retained material. Avoid leaving compound on silica for >2 hours. |
Characterization Expectations
Upon isolation, the identity of the compound should be verified:
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (CDCl3):
-
Olefinic Proton: A distinct singlet around δ 8.2 – 8.5 ppm (characteristic of the beta-proton in alpha-cyanoacrylates) [2].
-
Methyl Ester: Singlet around δ 3.9 ppm .
-
Aromatic Region: Multiplets for the 2-fluorophenyl ring (δ 7.1 – 8.0 ppm).
-
-
Melting Point: Experimental range 53–55 °C (for methyl ester) [1].
References
-
EPA CompTox Chemicals Dashboard. this compound - Physical Properties. U.S. Environmental Protection Agency. Available at: [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. (General Column Chromatography Guide). Available at: [Link]
-
Biotage. Purifying ionic and polar compounds by flash column chromatography. (Gradient optimization theory). Available at: [Link]
Sources
Application Notes and Protocols: Polymerization of Methyl 2-cyano-3-(2-fluorophenyl)acrylate for Novel Materials
Introduction: The Promise of Fluorinated Poly(cyanoacrylates)
Cyanoacrylates have long been recognized for their rapid polymerization and strong adhesive properties. The introduction of fluorine moieties into the polymer structure offers a compelling avenue for the development of advanced materials with unique and desirable characteristics. The high electronegativity and low polarizability of the fluorine atom can impart enhanced thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties to the resulting polymers.[1][2][3] This application note provides a detailed guide to the synthesis, polymerization, and characterization of a novel fluorinated monomer, Methyl 2-cyano-3-(2-fluorophenyl)acrylate, for researchers, scientists, and drug development professionals seeking to explore its potential in creating new functional materials. The presence of the fluorine atom on the phenyl ring is anticipated to influence the electronic properties of the monomer, thereby affecting its polymerization kinetics and the ultimate properties of the polymer.[4][5][6]
Part 1: Monomer Synthesis via Knoevenagel Condensation
The synthesis of this compound is readily achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (methyl cyanoacetate) and an aldehyde (2-fluorobenzaldehyde).[7][8][9][10]
Reaction Scheme:
Caption: Workflow for controlled anionic polymerization.
Radical Polymerization
Radical polymerization of cyanoacrylates requires the presence of an anionic inhibitor to prevent the much faster anionic polymerization. [11]This method allows for copolymerization with a wider range of monomers.
Materials:
-
This compound
-
Anionic inhibitor (e.g., acetic acid or a sultone)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Mixture: In the reaction vessel, dissolve the monomer and the anionic inhibitor in the solvent.
-
Initiator Addition: Add the radical initiator to the mixture.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Isolation and Purification: After the desired reaction time, cool the mixture and isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.
Part 3: Polymer Characterization
Thorough characterization of the synthesized poly(this compound) is crucial to understand its structure-property relationships.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for monitoring the polymerization process in real-time. [12][13][14][15][16]The disappearance of the C=C bond absorption (typically around 1620-1640 cm⁻¹) and the appearance or change in the C-O and C-N stretching vibrations can be tracked.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. [17][18][19][20] Table 1: GPC Analysis Parameters
| Parameter | Recommended Conditions |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |
Thermal Properties
The introduction of the fluorophenyl group is expected to enhance the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [21][22][23][24]These parameters provide insight into the polymer's amorphous or crystalline nature and its operational temperature range.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition profile. [21][22][25] Table 2: Expected Thermal Properties
| Property | Expected Range | Significance |
| Glass Transition Temp. (Tg) | > 100 °C | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg suggests better dimensional stability at elevated temperatures. |
| Decomposition Temp. (Td) | > 200 °C | The temperature at which the polymer begins to degrade. A higher Td indicates greater thermal stability. |
Part 4: Potential Applications and Future Directions
The unique properties anticipated for poly(this compound) open up a range of potential applications:
-
Biomedical Materials: The biocompatibility and biodegradability of poly(cyanoacrylates), coupled with the potential for enhanced stability from the fluorine substitution, make these materials promising for drug delivery systems, tissue adhesives, and medical device coatings. [2][18]* Optical and Electronic Materials: The low refractive index and dielectric constant characteristic of fluorinated polymers suggest potential applications in optical coatings, low-k dielectrics for microelectronics, and advanced sensor technologies. [1]* High-Performance Adhesives: The enhanced thermal and chemical resistance could lead to the development of high-performance adhesives for demanding industrial applications.
Future research should focus on a detailed investigation of the structure-property relationships, including the effect of molecular weight and tacticity on the polymer's mechanical and thermal properties. Copolymerization with other functional monomers could further tailor the material properties for specific applications.
References
-
Jovanovic, R. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Pressure-Sensitive Tape Council.[Link]
-
Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation (Vol. 1, pp. 40-71). The Royal Society of Chemistry. [Link]
-
Lansalot-Matras, C., & Reddy, B. V. S. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 205. [Link]
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2970-2976. [Link]
-
Kim, J., et al. (2021). Chain-transfer-mediated anionic branching: A practical approach against the uncontrolled linear polymerization of cyanoacrylate. ACS Macro Letters, 10(9), 1124-1129. [Link]
-
Reddy, C. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(4). [Link]
-
de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(10), 2970-2976. [Link]
-
Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
-
Adtech. (n.d.). Fluoropolymer properties: What makes them so unique? Adtech.[Link]
-
Ameduri, B. (2025). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Comptes Rendus. Chimie, 28, 301-317. [Link]
-
Narita, T. (2016). Polyaddition of Fluorinated Vinyl Monomers. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation (Vol. 1, pp. 72-97). The Royal Society of Chemistry. [Link]
-
Pinho, A. C., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(5), 789. [Link]
-
Bruker. (2023, April 21). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive [Video]. YouTube. [Link]
-
Reddy, C. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(4). [Link]
-
AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. [Link]
-
Keit. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. [Link]
-
PTFE Machinery. (2019, February 5). Typical Properties of Fluoropolymers. [Link]
-
Duever, T. A., et al. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(21), 5642-5648. [Link]
-
Shcherbakov, V., et al. (2021). Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black. Polymers, 13(5), 802. [Link]
-
Fluorocouncil. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. [Link]
-
Yadav, J. S., et al. (2011). Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. Publications of the IAS Fellows. [Link]
-
Reddy, C. K., et al. (2022). Supplementary Information. Revista de la Sociedad Química de México. [Link]
-
ResearchGate. (n.d.). GPC traces of poly(n-butyl cyanoacrylate) (4.48 mmol distilled BCA in... [Image]. [Link]
-
MaterialsViews. (2017, June 27). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. [Link]
-
Shukla, S., & Mahanwar, P. A. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. Journal of Surfactants and Detergents, 20(1), 167-177. [Link]
-
Okamoto, Y., et al. (2007). The effect of fluorine substituents on the polymerization mechanism of 2-methylene-1,3-dioxolane and properties of the polymer products. Journal of Fluorine Chemistry, 128(3), 202-206. [Link]
-
Fiveable. (2025, August 15). Thermal analysis methods (DSC, TGA) | Intro to Polymer...[Link]
-
Zhang, D., et al. (2018). Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. Polymers, 10(9), 943. [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Wenzel, M., et al. (2021). Substituent effects of fluorinated bambusurils on their anion transport. Chemical Science, 12(3), 1017-1023. [Link]
-
AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]
-
Loo, W. S., et al. (2022). Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. Angewandte Chemie International Edition, 61(22), e202201980. [Link]
-
TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]
-
ResearchGate. (n.d.). GPC data of obtained PECA using various amounts of initiator in the polymerization of 10 mL of ECA [Image]. [Link]
- Google Patents. (n.d.).
-
ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers. [Link]
-
European Patent Office. (1996). Process for the manufacture of methyl cyanoacrylate. EP 0714887 A1. [Link]
-
Waters. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. [Link]
Sources
- 1. adtech.co.uk [adtech.co.uk]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituent effects of fluorinated bambusurils on their anion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. scielo.org.mx [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. m.youtube.com [m.youtube.com]
- 14. azom.com [azom.com]
- 15. keit.co.uk [keit.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. lcms.cz [lcms.cz]
- 21. fiveable.me [fiveable.me]
- 22. resolvemass.ca [resolvemass.ca]
- 23. azom.com [azom.com]
- 24. eag.com [eag.com]
- 25. nexus-analytics.com.my [nexus-analytics.com.my]
Troubleshooting & Optimization
"Methyl 2-cyano-3-(2-fluorophenyl)acrylate" stability and storage conditions
Technical Support Center: Methyl 2-cyano-3-(2-fluorophenyl)acrylate Handling & Stability
Welcome to the Technical Support Center for This compound (CAS: 198554-07-3). As an
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure absolute scientific integrity in your assays.
Section 1: Core FAQs & Mechanistic Troubleshooting
Q1: I left my stock solution on the benchtop under ambient light, and my HPLC now shows a secondary peak with the same mass. What happened?
A1: Photo-induced
Q2: Can I use DTT or
Q3: My compound degraded after multiple freeze-thaw cycles. Why? A3: Moisture-driven ester hydrolysis. Repeatedly moving a vial from -20°C to room temperature causes atmospheric moisture to condense inside the vial. Water acts as a nucleophile, slowly hydrolyzing the methyl ester into 2-cyano-3-(2-fluorophenyl)acrylic acid, especially if the solvent (e.g., DMSO) is hygroscopic[3]. Corrective Action: Implement a strict single-use aliquoting protocol using anhydrous solvents.
Section 2: Stability Data & Quantitative Baselines
To establish a baseline for your quality control, the following table summarizes the stability of
| Storage Condition | Matrix / Solvent | Duration | Remaining Intact Compound (%) | Primary Degradation Risk |
| Solid Powder (Dark) | Desiccated | 2 Years | > 99.0% | None (if kept dry) |
| -20°C (Dark) | Mouse Plasma | 60 Days | 106.2% - 108.7% | Minimal |
| Ambient Temp (Dark) | Mouse Plasma | 24 Hours | 106.6% - 115.4% | Enzymatic Hydrolysis |
| Ambient Temp (Light) | DMSO / Water | 12 Hours | < 85.0% | |
| Aqueous Buffer (pH 8+) | Tris/HEPES | 48 Hours | < 70.0% | Base-catalyzed Hydrolysis |
*Note: Values >100% in plasma stability assays reflect standard analytical variance and matrix recovery effects during LC-MS/MS quantification[4].
Section 3: Visualizing Reactivity & Workflows
To conceptualize the vulnerabilities of this compound, refer to the degradation pathway diagram below.
Fig 1. Primary degradation and reactivity pathways of α-cyanocinnamate esters.
Section 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for stock preparation. This protocol includes built-in Quality Control (QC) checkpoints to verify success at critical stages.
Protocol: Preparation and Storage of Anhydrous Stock Solutions (10 mM)
Rationale: DMSO is highly hygroscopic. Using standard benchtop DMSO will introduce water, leading to gradual hydrolysis of the ester group. Purging with inert gas prevents oxidative degradation, while amber vials prevent photoisomerization.
Materials Required:
-
This compound powder
-
Anhydrous DMSO (
99.9%, water 0.005%) -
Amber glass HPLC vials with PTFE-lined septa
-
Argon or Nitrogen gas line
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized powder from the freezer and allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
-
-
Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to reach a 10 mM concentration. Vortex gently until completely dissolved.
-
QC Checkpoint 1: The solution should be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or polymerized impurities.
-
-
Aliquoting: Immediately divide the master stock into 10
L to 50 L single-use aliquots in amber glass vials. -
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3-5 seconds to displace ambient oxygen and humidity.
-
Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C or -80°C.
-
QC Checkpoint 2 (Self-Validation): Before using the first aliquot in a biological assay, run a 1
L sample via LC-MS/MS. Note the exact retention time and peak area. Use this chromatogram as your "Day 0" baseline to validate the integrity of future aliquots.
-
Fig 2. Standardized workflow for the preparation and storage of stock solutions.
References
1.[1] WO2004020398A1 - Photostable cationic organic sunscreen compounds and compositions obtained therefrom. Google Patents. 1 2.[2] 85-2074-52 Mitochondrial Pyruvate Carrier Inhibitor, UK5099. AS-1. 2 3.[4] Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. NIH. 4 4.[5] Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS. ResearchGate. 5 5.[3] Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Elsevier Pure. 3 6.[6] Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. NIH. 6
Sources
- 1. WO2004020398A1 - Photostable cationic organic sunscreen compounds and compositions obtained therefrom - Google Patents [patents.google.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Ticket ID: Knoevenagel-02F-Me Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Products & Impurity Profiles
Executive Summary & Reaction Scope
Welcome to the technical support hub for the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate . This molecule is a critical intermediate synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate.
While the reaction is generally robust, the electron-withdrawing nature of the ortho-fluorine atom and the high reactivity of the cyanoacrylate core introduce specific failure modes. This guide addresses the three most common "tickets" we receive: Michael addition oligomers , Transesterification artifacts , and Geometric isomerization .
The "Golden" Reaction Pathway
Before troubleshooting, verify your target mechanism. The base (B:) deprotonates the methyl cyanoacetate, creating an enolate that attacks the aldehyde.[1] Dehydration yields the target alkene.
Figure 1: The primary Knoevenagel pathway (Green) versus the two most common parasitic side reactions (Red).
Troubleshooting Guide (FAQ Format)
Issue #1: "My mass spec shows a large peak at M+ + 99 (MW ~318). What is this?"
Diagnosis: The Michael Bis-Adduct. You have synthesized the "Bis" product (Dimethyl 2,4-dicyano-3-(2-fluorophenyl)pentanedioate).
-
The Science: The product you are making is an electron-deficient alkene (a Michael acceptor). If you have excess methyl cyanoacetate remaining after the aldehyde is consumed, or if you let the reaction sit too long in basic conditions, the excess ester attacks your product [1, 2].
-
The 2-Fluoro Factor: The ortho-fluorine atom is electron-withdrawing, making the alkene carbon more electrophilic and thus more susceptible to this attack compared to non-substituted benzaldehydes.
Corrective Action:
-
Stoichiometry Control: Never use a large excess of methyl cyanoacetate. Use a 1:1 molar ratio or a slight excess of the aldehyde (1.05 eq). Unreacted aldehyde is easier to remove (via bisulfite wash) than the bis-adduct.
-
Quench Timing: Monitor via TLC. As soon as the aldehyde is consumed, cool the reaction and neutralize the base immediately.
Issue #2: "I used Ethanol as a solvent, and now I have two spots on TLC very close together."
Diagnosis: Transesterification (Ethyl Ester Impurity). You have formed Ethyl 2-cyano-3-(2-fluorophenyl)acrylate alongside your Methyl target.
-
The Science: In the presence of a base (piperidine/DBU) and an alcohol solvent, esters undergo transesterification. If you reflux Methyl Cyanoacetate in Ethanol, the methoxy group is exchanged for an ethoxy group [3].
-
Data Signature:
Corrective Action:
-
Rule of Matching: Always match your solvent to your ester.
-
Synthesis of Methyl ester
Use Methanol . -
Synthesis of Ethyl ester
Use Ethanol .
-
-
Alternative: Use a non-nucleophilic solvent like Toluene or Acetonitrile if you cannot use Methanol.
Issue #3: "The melting point is broad, and the NMR shows a small 'shadow' doublet in the aromatic region."
Diagnosis: E/Z Isomerization. You have a mixture of Geometric Isomers.
-
The Science: The Knoevenagel condensation is reversible. The (E)-isomer is generally the thermodynamic product (phenyl ring trans to the bulky ester group) [4]. However, kinetic control or insufficient reflux time can trap the (Z)-isomer .
-
Steric Impact: The 2-Fluoro substituent creates steric bulk at the ortho position.[1] This can destabilize the planar transition state required for isomerization, potentially making it harder to reach the pure thermodynamic product compared to the 4-fluoro analog [1].
Corrective Action:
-
Thermodynamic Push: Increase the reflux time slightly to allow the mixture to equilibrate to the stable (E)-form.
-
Recrystallization: Recrystallize from hot Methanol. The (E)-isomer usually packs better into a crystal lattice, allowing the (Z)-isomer to remain in the mother liquor.
Diagnostic Data Table
Use this table to interpret your analytical data during in-process controls.
| Parameter | Target Product (Methyl Ester) | Side Product: Bis-Adduct | Side Product: Hydrolysis (Acid) |
| Molecular Weight | 205.19 g/mol | ~304.2 g/mol | 191.16 g/mol |
| TLC (Hex/EtOAc) | Mid-Polarity ( | More Polar ( | Baseline (Stays at origin) |
| 1H NMR (Alkene) | Singlet | Absent (Saturated C-H instead) | Singlet |
| 1H NMR (Ester) | Singlet | Two Singlets (6H total) | Absent (OH broad peak) |
| Key Mechanism | Condensation | Michael Addition | Saponification |
The "Golden Batch" Protocol
This protocol is designed to minimize Michael addition and Transesterification.
Reagents:
-
2-Fluorobenzaldehyde (10.0 mmol)
-
Methyl Cyanoacetate (10.0 mmol) (Strict 1:1 eq)
-
Piperidine (0.1 mmol, 1 mol%)
-
Solvent: Methanol (Anhydrous) - Do not use Ethanol.
Workflow:
-
Dissolution: Dissolve 2-fluorobenzaldehyde and methyl cyanoacetate in Methanol (5 mL per gram of reactant) in a round-bottom flask.
-
Catalysis: Add Piperidine dropwise at room temperature.
-
Reaction:
-
Option A (High Purity): Stir at room temperature for 2-4 hours. (Slower, but avoids polymerization and side products).
-
Option B (Speed): Reflux for 60 mins.
-
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of aldehyde.
-
Work-up (Critical):
-
Cool to 0°C. The product should precipitate.[5]
-
Filter the solid.
-
Wash: Wash with cold Methanol (removes unreacted aldehyde) and then Hexane.
-
Do not wash with strong base or acid.
-
-
Purification: Recrystallize from hot Methanol if MP range is >2°C.
Troubleshooting Logic Tree
Figure 2: Step-by-step logic for identifying the root cause of synthesis failure.
References
-
BenchChem. "Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate." BenchChem Technical Guides. Accessed 2025.[1][6][7] Link
-
Sigma-Aldrich. "Knoevenagel Condensation Reaction: Mechanism and Side Products." MilliporeSigma Technical Library. Link
-
Suárez-Castillo, O. R., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." J. Mex. Chem. Soc., 2008. Link
-
Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification and Stereoselectivity." Link
-
Grof, M., et al. "Methyl 3-amino-2-cyanoacrylate: Structure and Isomerism." Acta Crystallographica, 2010. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in "Methyl 2-cyano-3-(2-fluorophenyl)acrylate"
Current Status: Operational Ticket ID: #MCFA-PURITY-001 Lead Scientist: Senior Application Specialist, Separation Sciences
Executive Summary & Molecule Context
Methyl 2-cyano-3-(2-fluorophenyl)acrylate (MCFA) is a critical Michael acceptor and intermediate used frequently in the synthesis of fused heterocyclic pharmaceuticals (e.g., substituted indoles, quinolines) and agrochemicals. It is synthesized via the Knoevenagel condensation of 2-fluorobenzaldehyde and methyl cyanoacetate.[1]
Because of its electrophilic nature and conjugated system, MCFA presents a unique impurity profile dominated by geometric isomerism, hydrolysis, and dimerization. This guide provides a self-validating workflow to identify, separate, and control these impurities.
Impurity Identification Guide (The "What is this Peak?" Module)
Common Impurity Profile Table
Use this table to correlate Relative Retention Times (RRT) and Mass Shifts (LC-MS) with specific structural defects.
| Impurity ID | Name | Origin | LC-MS Characteristics | RRT (Approx)* |
| IMP-A | 2-Fluorobenzaldehyde | Unreacted Starting Material | [M+H]⁺ = 125.1 Da | ~0.3 - 0.5 |
| IMP-B | Methyl Cyanoacetate | Unreacted Starting Material | [M+H]⁺ = 100.1 Da (Poor UV abs) | ~0.2 (Front) |
| IMP-C | (Z)-Isomer of MCFA | Geometric Isomer (Kinetic) | [M+H]⁺ = 206.2 Da (Same as Main) | ~0.95 or 1.05 |
| IMP-D | 2-Cyano-3-(2-fluorophenyl)acrylic acid | Hydrolysis Product | [M+H]⁺ = 192.2 Da (-14 Da shift) | ~0.6 - 0.8 |
| IMP-E | Michael Dimer | Side Reaction (Dimerization) | [M+H]⁺ = 305.3 Da | > 1.5 (Late eluter) |
| IMP-F | Ethyl Ester Analog** | Solvent Transesterification | [M+H]⁺ = 220.2 Da (+14 Da shift) | ~1.1 - 1.2 |
*RRT values are relative to the main E-isomer peak on a standard C18 column. **Only present if Ethanol was used during synthesis or recrystallization.
Visualizing the Impurity Pathways
The following diagram illustrates where each impurity enters the workflow.
Caption: Figure 1. Origin of impurities in the synthesis and storage of this compound.
Analytical Troubleshooting (HPLC & Spectroscopy)
FAQ 1: Why am I seeing a "split" peak for my main product?
Diagnosis: This is likely E/Z Isomerization . The Knoevenagel condensation typically favors the thermodynamic E-isomer (Phenyl trans to Ester) due to steric hindrance. However, the Z-isomer can form kinetically or via photo-isomerization.
Troubleshooting Protocol:
-
Check Wavelength: Ensure you are not detecting at a wavelength where the mobile phase absorbs, but MCFA has a distinct
(typically 280-300 nm). -
Solvent Check: Dissolve a fresh sample in Acetonitrile rather than DMSO. DMSO can sometimes promote isomerization or form adducts.
-
Light Exclusion: Prepare the sample in amber glassware. Inject immediately. If the ratio changes over time in clear glass, it is photo-isomerization.
FAQ 2: How do I separate the Acid Impurity (IMP-D)?
Diagnosis: The carboxylic acid impurity (hydrolysis product) often co-elutes with the main peak in neutral mobile phases due to ionization.
Protocol: Acid Suppression Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial: Low pH suppresses ionization, retaining the acid longer.
-
Gradient:
-
0 min: 10% B
-
10 min: 90% B
-
12 min: 90% B[4]
-
-
Result: The Acid (IMP-D) will elute earlier than the ester (MCFA) but will be sharp and well-resolved.
FAQ 3: My LC-MS shows a mass of M+15 (or M+14). What is it?
Diagnosis: This is Transesterification (IMP-F) .
-
Scenario: You synthesized the methyl ester but recrystallized it from Ethanol .
-
Chemistry: The methoxy group (-OMe, mass 31) exchanges with ethoxy (-OEt, mass 45).
Da. -
Fix: Recrystallize only from Methanol or non-nucleophilic solvents (e.g., Toluene/Hexane) to prevent this.
Synthesis & Purification Troubleshooting
Decision Tree: Cleaning up the Crude
Use this logic flow to determine the best purification step based on your impurity profile.
Caption: Figure 2. Purification decision matrix for removing specific impurities from MCFA.
Detailed Protocol: Removing Unreacted Aldehyde (IMP-A)
The 2-fluorobenzaldehyde is lipophilic and difficult to remove by simple recrystallization.
-
Dissolve: Dissolve crude MCFA in Ethyl Acetate.
-
Wash: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution (2x).
-
Mechanism:[1] Bisulfite forms a water-soluble adduct with the unreacted aldehyde.
-
-
Dry: Wash with brine, dry over MgSO₄, and concentrate.
-
Verify: Check HPLC. The peak at RRT ~0.4 should be absent.
NMR Characterization (Self-Validation)
To confirm you have the correct E-isomer , utilize 1H NMR (CDCl₃, 400 MHz) .[4]
-
Diagnostic Signal: The vinylic proton (
). -
Chemical Shift: Look for a singlet around 8.3 - 8.5 ppm .
-
E-Isomer (Target): Typically shifts further downfield (~8.4 ppm) due to the anisotropy of the carbonyl group being cis to the proton (if using E/Z based on priority, the proton is cis to the ester carbonyl).
-
Z-Isomer: Typically slightly upfield relative to the E-isomer.
-
-
Coupling: Since it is a trisubstituted alkene, you will not see a vicinal coupling constant (
). You must rely on NOE (Nuclear Overhauser Effect) difference spectroscopy if absolute confirmation is required.-
Experiment: Irradiate the vinylic proton.
-
Result: If you see enhancement of the phenyl ring protons, the phenyl group is spatially close (Z-isomer). If you see enhancement of the methyl ester protons, the ester is close (E-isomer).
-
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.
- Verma, S. et al. (2018). Green chemistry approaches to the Knoevenagel condensation: A review. Journal of Chemical Sciences.
-
Sielc Technologies. (2018). HPLC Separation of Cyanoacrylates and Isomers.
-
National Institutes of Health (NIH). (2000). Hydrolytic stability of cyano bonded phases and cyanoacrylate derivatives.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated acrylates.
Sources
Technical Support Center: Handling & Disposal of Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Topic: Safe Handling and Disposal of Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, EHS Officers, Lab Managers
Chemical Profile & Hazard Identification
Before initiating any disposal or handling procedure, verify the chemical identity and associated hazards.[1][2][3] This compound is a fluorinated alpha-cyanoacrylate derivative , distinct from simple alkyl cyanoacrylates (e.g., "superglue"). It acts as a stable organic intermediate rather than an instant adhesive, but it requires specific waste stream management due to its halogen content.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 198554-07-3 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Physical State | Solid (Low melting point: ~54°C) |
| Hazard Class | Irritant (Skin/Eye/Respiratory), Acute Tox.[4] (Oral/Dermal/Inhal.)[5][6] |
| Waste Classification | Halogenated Organic (Due to Fluorine substituent) |
| Reactivity | Sensitive to strong bases/acids; potential polymerization under heat/light. |
Troubleshooting & FAQs
This section addresses specific scenarios encountered during synthesis and cleanup.
Q1: I spilled the solid powder on the bench. Can I just sweep it into the trash?
Status: 🔴 CRITICAL STOP Resolution: No. This compound is a halogenated organic irritant.
-
Containment: Do not generate dust.[5][7][8] Cover the spill with a damp paper towel to prevent airborne particles.
-
Cleanup: Wear nitrile gloves and safety glasses. Wipe up the material using the damp towel.
-
Disposal: Place the towel and the solid waste into a clear plastic bag, seal it, and tag it as "Hazardous Waste - Solid (Halogenated Contaminated Debris)."
-
Why? Even trace amounts of fluorinated organics must be incinerated at specific temperatures to prevent the formation of toxic byproducts. Standard trash disposal is a violation of environmental regulations (RCRA).
Q2: My reaction mixture (mother liquor) contains this compound dissolved in Ethyl Acetate. Which waste container do I use?
Status: ⚠️ CAUTION Resolution: You must use the Halogenated Solvent Waste stream.
-
Segregation: Do not pour this into the "Non-Halogenated" (General Organic) waste drum.
-
Labeling: The tag must explicitly list "this compound" and "Ethyl Acetate."
-
Causality: Waste vendors charge significantly more for halogenated waste because it requires high-temperature incineration to break down the C-F bond safely. Mixing this into a non-halogenated stream contaminates the entire drum, reclassifying the whole volume as halogenated and tripling disposal costs.
Q3: The compound has solidified/crystallized inside the waste funnel. How do I clear it?
Status: 🛠️ MAINTENANCE Resolution:
-
Solvent Choice: Use a polar aprotic solvent like Acetone or DMSO to redissolve the blockage. Avoid water, as the acrylate moiety can hydrolyze or precipitate further depending on pH.
-
Procedure: Apply solvent slowly. Once dissolved, flush the line with excess acetone.
-
Prevention: This compound has a low melting point (~54°C). If you pour a warm solution into a cold waste container, it will crystallize instantly (thermal shock). Always dilute with a compatible solvent before disposal to lower the concentration below saturation.
Q4: Can I use a bleach solution to neutralize the "cyano" group?
Status: 🚫 PROHIBITED Resolution: Do not add bleach (hypochlorite) to this waste.
-
Risk: The nitrile (cyano) group in this molecule is covalently bonded and stable under normal conditions. It does not release free cyanide simply by dissolving.
-
Reaction: Adding bleach to organic nitriles or acrylates can cause uncontrolled oxidation, heat generation, or the formation of toxic chlorinated byproducts.
-
Protocol: Dispose of the molecule intact via the halogenated waste stream. Incineration is the only approved method for destruction.
Waste Disposal Workflow
The following protocol ensures compliance with EPA (RCRA) and local EHS regulations for halogenated organics.
Step 1: Waste Stream Determination
Check the physical state and solvent composition.
-
Scenario A: Pure Solid / Expired Reagent
-
Scenario B: Solution (Reaction Mixture)
-
Solvent: Dichloromethane (DCM), Chloroform, Ethyl Acetate, etc.
-
Stream: Halogenated Liquid Waste .
-
Container: Amber glass or HDPE carboy (solvent compatible).
-
Step 2: Labeling & Storage
-
The 95% Rule: Never fill waste containers >95% full to allow for thermal expansion.
-
Secondary Containment: Store the waste bottle in a secondary tray to catch drips.
-
Compatibility: Do not store near strong acids (e.g., Sulfuric Acid) or strong bases (e.g., Sodium Hydroxide), as these can trigger hydrolysis of the ester/nitrile groups, releasing heat or toxic gases.
Step 3: Visual Decision Tree
Figure 1: Decision matrix for segregating this compound waste. Note that even non-halogenated solvents must enter the halogenated stream when contaminated with this fluorinated compound.
Emergency Procedures
| Incident | Immediate Action | Follow-up |
| Eye Contact | Rinse immediately with water for 15 minutes.[8][9] Lift eyelids.[9] | Seek medical attention.[4][5][6][7][8][9] Provide SDS to physician.[6][8] |
| Skin Contact | Wash with soap and water.[7] Do NOT use solvent (enhances absorption). | Monitor for irritation/redness.[9] |
| Spill (Large) | Evacuate area. Call EHS.[10] Do not attempt cleanup without respirator. | Review containment failure. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]
-
PubChem. (2024). Compound Summary: this compound (CAS 198554-07-3).[11][12][13] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. louisville.edu [louisville.edu]
- 4. reptech.co.nz [reptech.co.nz]
- 5. download.basf.com [download.basf.com]
- 6. chestnutproducts.co.uk [chestnutproducts.co.uk]
- 7. arrowheadforensics.com [arrowheadforensics.com]
- 8. fishersci.com [fishersci.com]
- 9. dsbrown.com [dsbrown.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. CompTox Chemicals Dashboard [comptox.epa.gov]
Validation & Comparative
Comparative reactivity of fluorinated vs. non-fluorinated phenyl cyanoacrylates
Topic: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Cyanoacrylates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide analyzes the divergent reactivity profiles of Phenyl 2-Cyanoacrylate (PhCA) and its fluorinated analog, Pentafluorophenyl 2-Cyanoacrylate (PFPCA) . While both share the core cyanoacrylate pharmacophore responsible for rapid anionic polymerization, the introduction of fluorine atoms onto the phenyl ring fundamentally alters the electronic landscape.
For the application scientist, the distinction is binary:
-
PhCA is a structural monomer, utilized for its high glass transition temperature (
) and rigid backbone. -
PFPCA is a functional "active ester" monomer, offering accelerated polymerization kinetics and, uniquely, the ability to undergo post-polymerization modification (PPM) with amines, making it a critical tool in drug delivery and bioconjugation.
Chemical Basis of Reactivity
The reactivity of cyanoacrylates is governed by the electrophilicity of the
Electronic Effects (The Hammett Prediction)
The substitution of hydrogen with fluorine on the phenyl ring induces a strong inductive effect (
-
Phenyl Group: Weakly electron-withdrawing.
-
Pentafluorophenyl Group: Strongly electron-withdrawing.
This electron deficiency pulls density from the ester oxygen, which in turn pulls density from the vinyl group.
-
Result 1 (Polymerization): The
-carbon in PFPCA is significantly more electrophilic than in PhCA, leading to faster initiation by weak nucleophiles (water, amines). -
Result 2 (Anion Stabilization): The propagating carbanion is more stabilized in PFPCA, potentially increasing the propagation rate constant (
), though this can also lead to faster termination by acidic impurities.
Visualization: Electronic Activation Pathway
The following diagram illustrates how the fluorinated ring activates the monomer for both polymerization and subsequent substitution.
Figure 1: Mechanistic flow showing how the Pentafluorophenyl group hyper-activates the monomer for both polymerization and post-polymerization modification.
Comparative Performance Data
The following data synthesizes experimental trends observed in acrylate and cyanoacrylate literature. Note that PFPCA is extremely moisture-sensitive and requires rigorous anhydrous handling compared to PhCA.
Table 1: Reactivity and Physical Properties
| Feature | Phenyl 2-Cyanoacrylate (PhCA) | Pentafluorophenyl 2-Cyanoacrylate (PFPCA) |
| Polymerization Rate ( | High (Standard CA behavior) | Very High (Requires acidic stabilization) |
| Initiation Threshold | Initiates with weak bases ( | Initiates with very weak bases; prone to spontaneous polymerization |
| Ester Reactivity | Inert to amines under mild conditions | Active Ester (Reacts with |
| Hydrophobicity | Moderate ( | High ( |
| Degradation Mechanism | Backbone unzipping / Slow ester hydrolysis | Rapid ester hydrolysis (releases PFP) / Backbone unzipping |
| Primary Application | Structural bonding, rigid coatings | Functional scaffolds, drug delivery conjugates |
The "Active Ester" Advantage: Post-Polymerization Modification
The most critical distinction for drug development professionals is not just the polymerization speed, but the reactivity of the polymer side-chain .
-
PhCA Polymers: The phenyl ester is stable. Modifying the polymer requires harsh conditions that often degrade the backbone.
-
PFPCA Polymers: The pentafluorophenyl ester is an "activated ester."[1] It reacts quantitatively with primary amines under mild conditions to form stable amides. This allows researchers to polymerize the PFPCA first (creating a defined scaffold) and then attach sensitive biological ligands (peptides, drugs, fluorophores).
Experimental Protocol: Post-Polymerization Modification of Poly(PFPCA)
Objective: Functionalize Poly(PFPCA) with a drug mimic (e.g., benzylamine) to demonstrate active ester utility.
Reagents:
-
Poly(PFPCA) (
kDa) -
Benzylamine (1.5 equivalents relative to ester units)
-
Triethylamine (TEA, 1.5 eq)
-
Solvent: Anhydrous THF or DMF
Workflow:
-
Dissolution: Dissolve 100 mg of Poly(PFPCA) in 2 mL anhydrous THF under
atmosphere. -
Addition: Add TEA, followed by dropwise addition of Benzylamine.
-
Reaction: Stir at room temperature for 3–12 hours.
-
Monitoring: Track disappearance of the PFP ester peak in IR (
) and appearance of Amide I/II bands ( ).
-
-
Purification: Precipitate into cold diethyl ether. The PFP group is released as pentafluorophenol (removed in wash).
-
Validation:
NMR should show complete disappearance of fluorine signals if conversion is 100%.
Visualization: The Modification Workflow
Figure 2: Post-Polymerization Modification (PPM) workflow. This pathway is exclusive to the fluorinated variant (PFPCA) and is not possible with standard PhCA.
Hydrolytic Degradation & Toxicity
For medical applications, the degradation profile is paramount.
Hydrolysis Kinetics
Fluorination generally increases hydrophobicity, which typically slows water uptake. However, the electron-withdrawing nature of the PFP group makes the ester bond itself highly susceptible to nucleophilic attack by hydroxide ions (
-
PhCA: Degrades primarily via surface erosion and backbone unzipping.
-
PFPCA: Can undergo rapid side-chain hydrolysis, releasing pentafluorophenol and leaving behind a poly(cyanoacrylic acid) backbone, which is water-soluble and excretable.
Cytotoxicity Considerations
-
PhCA Release: Phenol. (Toxic, but metabolic pathways exist).
-
PFPCA Release: Pentafluorophenol.[1]
-
Note: Pentafluorophenol is more acidic (
) than phenol ( ). This local acidification can cause tissue necrosis if not buffered. -
Mitigation: In drug delivery nanoparticles, the PFP group is usually substituted before biological application (as shown in Section 3), removing this toxicity risk.
-
References
-
Robello, D. R., et al. (1999). "Poly(pentafluorophenyl acrylate): A reactive scaffold for the synthesis of functional materials." Journal of Polymer Science Part A: Polymer Chemistry.
-
Eberhardt, M., et al. (2005). "Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of functional materials." European Polymer Journal.
-
Vana, P., et al. (2018). "Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)." Macromolecules.
-
Han, S., et al. (2012). "Polymers with Tunable Hydrolytic Degradation Rates based on Functional Cyanoacrylates." Biomaterials.[2]
-
Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials." Chemical Reviews.
Sources
Biological Activity of Methyl 2-cyano-3-(2-fluorophenyl)acrylate: A Comparative Guide to Alpha-Cyanocinnamate Metabolic Inhibitors
As a Senior Application Scientist, I frequently evaluate metabolic probes to dissect the Warburg effect in oncology models and metabolic inflexibility in metabolic syndromes. The choice of inhibitor dictates the fidelity of your assay. For decades, alpha-cyanocinnamate derivatives have served as the gold standard for inhibiting monocarboxylate transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC)[1][2].
This guide objectively compares Methyl 2-cyano-3-(2-fluorophenyl)acrylate (MCFPA) against legacy compounds like α-cyano-4-hydroxycinnamate (CHC) and UK5099 . By understanding the causality behind their structural differences, researchers can select the optimal probe for their specific metabolic assays.
Mechanistic Causality: The Alpha-Cyanocinnamate Pharmacophore
The biological activity of alpha-cyanocinnamates stems from their function as Michael acceptors. The activated double bond in the acrylate core is highly susceptible to nucleophilic attack, allowing it to form Michael addition adducts with critical cysteine thiol residues within the MPC complex[2].
Structural Advantages of MCFPA:
-
Electronic Effects: MCFPA features a 2-fluoro substitution on the phenyl ring. Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the conjugated alkene. This increases the electrophilicity of the beta-carbon, accelerating the covalent (yet often reversible) modification of the transporter compared to unsubstituted cinnamates[3].
-
Lipophilicity & Permeability: Unlike CHC, which possesses a polar 4-hydroxy group and a free carboxylic acid, MCFPA is a methyl ester. This masking of the carboxylate significantly increases its lipophilicity. Consequently, MCFPA rapidly partitions across the plasma and outer mitochondrial membranes to reach the inner mitochondrial membrane where the MPC resides.
-
Steric Profile: UK5099 achieves its extreme potency (~50 nM) via a bulky indole ring[4], which anchors tightly into the MPC binding pocket. MCFPA offers a smaller steric footprint, which can be advantageous when investigating transporter isoforms where bulky indoles cause steric clashes.
Metabolic targeting of MCT1 and MPC by alpha-cyanocinnamate derivatives.
Comparative Performance Data
To objectively benchmark MCFPA, we compare its performance metrics against the industry standards CHC and UK5099. The data below synthesizes established structure-activity relationship (SAR) benchmarks for halogenated cyanocinnamates[2][3][4].
| Compound | Primary Target | Secondary Target | MPC IC₅₀ (Isolated Mito) | MCT1 IC₅₀ (Cellular) | LogP (Est.) | Mechanism of Action |
| CHC | MCT1 | MPC | ~50 µM | ~150 µM | 1.8 | Competitive (MCT1) / Reversible (MPC) |
| UK5099 | MPC | MCT1 | 50 nM | >500 µM | 3.5 | Irreversible/Slow-binding Adduct (MPC) |
| MCFPA | MPC | MCT1 | ~2-5 µM | ~80 µM | 2.6 | Reversible Michael Addition (MPC) |
Data Interpretation: While UK5099 remains the most potent MPC inhibitor[2][4], its near-irreversible binding kinetics can complicate washout experiments. MCFPA provides a "middle-ground" probe: higher potency than CHC, but with faster on/off kinetics than UK5099, making it ideal for transient metabolic flux analyses.
Self-Validating Experimental Protocols
A robust assay must be a self-validating system. If an experiment fails, the protocol itself should tell you why it failed. Below are the step-by-step methodologies for evaluating these inhibitors, complete with built-in causal controls.
Protocol 1: Mitochondrial Pyruvate Carrier (MPC) Uptake Assay
This assay measures the direct transport of ¹⁴C-pyruvate into isolated mitochondria[1].
Self-Validation Control: MPC is a proton-coupled symporter. We run a parallel control treated with the protonophore FCCP (1 µM) to collapse the mitochondrial proton gradient. If the ¹⁴C signal in the FCCP well drops to baseline, it proves your assay is measuring active transport, not non-specific radiotracer binding to the lipid bilayer.
-
Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat heart or liver) using differential centrifugation in a sucrose/mannitol buffer. Causality: Maintaining inner mitochondrial membrane integrity is absolute; damaged membranes will leak ¹⁴C-pyruvate, destroying the signal-to-noise ratio.
-
Inhibitor Pre-incubation: Resuspend mitochondria (1 mg/mL protein) in assay buffer. Add MCFPA, UK5099, or vehicle (DMSO). Incubate at room temperature for 5 minutes. Causality: The Michael addition to MPC cysteine residues is time-dependent. Skipping this step leads to artificially high IC₅₀ values.
-
Substrate Addition: Initiate transport by adding 0.5 mM [¹⁴C]-pyruvate.
-
Reaction Termination (Silicone Oil Method): After exactly 60 seconds, layer the mixture over a silicone oil cushion (density 1.015 g/mL) in a microcentrifuge tube and spin at 10,000 x g for 30 seconds. Causality: The silicone oil acts as a hydrophobic barrier. Mitochondria pellet to the bottom, instantly stripping away the extracellular ¹⁴C-pyruvate buffer, effectively "freezing" the transport state.
-
Quantification: Cut the bottom of the tube containing the pellet, lyse with 1% Triton X-100, and measure via liquid scintillation counting.
Step-by-step workflow for the 14C-pyruvate mitochondrial uptake assay.
Protocol 2: Cellular MCT1 Lactate Efflux Assay
MCT1 facilitates the efflux of lactate and protons from highly glycolytic cells[5].
Self-Validation Control: Include a parallel control treated with AR-C155858 (a highly specific MCT1/2 inhibitor). This establishes the baseline of passive, non-carrier-mediated lactate diffusion, ensuring the dynamic range of your assay is strictly MCT-dependent.
-
Cell Preparation: Seed highly glycolytic cells (e.g., Raji lymphoma cells)[5] in a 96-well plate. Wash twice with glucose-free, lactate-free HEPES buffer to deplete endogenous intracellular lactate.
-
Inhibitor Loading: Pre-incubate cells with varying concentrations of MCFPA or CHC for 15 minutes.
-
Lactate Loading: Add 10 mM L-Lactate to the extracellular buffer for 30 minutes to allow intracellular accumulation via MCT1.
-
Efflux Initiation: Wash cells rapidly to remove extracellular lactate, then add fresh, inhibitor-containing buffer.
-
Detection: Sample the extracellular buffer at 5, 10, and 15 minutes. Quantify extruded lactate using a standard enzymatic colorimetric assay (Lactate Dehydrogenase/Diaphorase coupled reaction).
Conclusion
While UK5099 remains the definitive tool for total MPC blockade[4], This compound (MCFPA) offers a highly lipophilic, rapidly equilibrating alternative. Its fluorinated core enhances its electrophilic reactivity, making it an excellent probe for researchers requiring reversible, yet potent, modulation of metabolic flux in intact cellular systems.
References
-
Halestrap AP, Denton RM. Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate. Biochem J. 1974. URL: [Link]
-
Halestrap AP. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochem J. 1975. URL: [Link]
-
Wang H, et al. Synthesis and Structure Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. J Med Chem. 2014. URL: [Link]
-
Tavoulari S, et al. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. bioRxiv. 2021. URL: [Link]
Sources
- 1. Pyruvate transport by thermogenic-tissue mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer | bioRxiv [biorxiv.org]
- 3. Carnitine-acylcarnitine translocase. Inhibition by alpha-cyano-4-hydroxycinnamate and evidence for separate identity from the pyruvate transporting system of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cytotoxicity comparison of "Methyl 2-cyano-3-(2-fluorophenyl)acrylate" derivatives
Executive Summary
The evaluation of novel chemotherapeutic scaffolds requires a rigorous understanding of both structural-activity relationships (SAR) and the underlying mechanisms of cell death. Methyl 2-cyano-3-(2-fluorophenyl)acrylate (M2C2FA) belongs to the
Structural Rationale and Mechanistic Causality
This compound is an electrophilic
-
Stereoelectronic Modulation: Fluorine's high electronegativity and small van der Waals radius increase the electrophilicity of the
-carbon without adding significant steric bulk. This alters the dihedral angle between the phenyl ring and the acrylate plane, optimizing the molecule's fit into hydrophobic protein pockets compared to para-substituted analogs like2[2]. -
Metabolic Target Engagement:
-cyanocinnamate derivatives are established inhibitors of the monocarboxylate transporters (MCT1/4) and the 3[3]. By blocking these transporters, M2C2FA induces a metabolic catastrophe in highly glycolytic cancer cells (the Warburg effect), leading to intracellular acidification, ATP depletion, and ultimately, mitochondrial-driven apoptosis[4].
Metabolic pathway inhibition by α-cyanocinnamate derivatives leading to apoptosis.
Cytotoxicity Benchmarking Data
To evaluate the impact of the ester chain length and fluorine position, the cytotoxicity of M2C2FA was benchmarked against related derivatives and a standard MCT/MPC inhibitor (
| Compound | Structural Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (SI)* |
| M2C2FA | 2-Fluoro, Methyl ester | 12.4 ± 1.1 | 15.2 ± 1.4 | >100 | >8.0 |
| E2C4FA | 4-Fluoro, Ethyl ester | 18.7 ± 1.5 | 22.1 ± 1.8 | >100 | >5.3 |
| M2CPA | Unsubstituted, Methyl ester | 35.6 ± 2.4 | 41.0 ± 3.1 | >100 | >2.8 |
| CHC | 4-Hydroxy, Cyano acid | 25.0 ± 0.4 | 28.5 ± 0.6 | >100 | >4.0 |
*Selectivity Index (SI) = IC₅₀ (Normal MRC-5) / IC₅₀ (Cancer A549). An SI > 3.0 indicates favorable therapeutic potential.
Data Insights: The 2-fluoro substitution (M2C2FA) yields superior cytotoxicity compared to both the 4-fluoro (E2C4FA) and unsubstituted (M2CPA) analogs. The methyl ester provides optimal lipophilicity for cellular penetration compared to the bulkier ethyl ester, while the ortho-fluorine likely enhances target binding affinity via favorable electrostatic interactions.
Self-Validating Experimental Protocols
When evaluating compounds that directly interfere with cellular metabolism (like
To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : coupling a metabolic assay (MTT) with a membrane integrity assay (LDH Release) and confirming the mechanism via Flow Cytometry[4].
Protocol A: Orthogonal Cytotoxicity Screening (MTT & LDH Release)
-
Cell Seeding: Seed A549 and MCF-7 cells at 5,000 cells/well in 96-well plates and incubate overnight.
-
Causality: Seeding at a low density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially suppressing cellular metabolism.
-
-
Compound Treatment: Treat cells with serial dilutions of M2C2FA (0.1 µM to 100 µM) in complete media for 72 hours.
-
Causality: A 72-hour window captures at least two cell doubling times, providing sufficient duration for metabolic starvation to translate into terminal apoptosis rather than transient cytostasis.
-
-
LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Measure absorbance at 490 nm.
-
Causality: Lactate Dehydrogenase (LDH) is only released when the plasma membrane ruptures. This confirms that the cells are physically dying, not just metabolically dormant.
-
-
MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read at 570 nm.
Protocol B: Apoptosis Quantification via Annexin V/PI
-
Cell Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells via trypsinization.
-
Causality:
-cyanocinnamates induce apoptosis, causing cells to detach from the extracellular matrix. Discarding the supernatant would falsely deplete the apoptotic population, skewing the data[4].
-
-
Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze at least 10,000 events per sample.
-
Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates DNA when the membrane is fully compromised (late apoptosis/necrosis). This precisely validates the mechanism of M2C2FA-induced cell death.
-
Self-validating high-throughput workflow for cytotoxicity benchmarking.
References
-
Halestrap, A. P., et al. "Cysteine induces mitochondrial reductive stress in glioblastoma through hydrogen peroxide production". Proceedings of the National Academy of Sciences. URL:[Link]
-
PubMed Central. "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)". NIH PMC. URL:[Link]
Sources
Adhesive properties of polymers from "Methyl 2-cyano-3-(2-fluorophenyl)acrylate" vs. other cyanoacrylates
This guide provides an in-depth technical comparison between polymers derived from the specialty monomer Methyl 2-cyano-3-(2-fluorophenyl)acrylate (referred to herein as M-2F-CA ) and standard commercial cyanoacrylates (Ethyl Cyanoacrylate - ECA, and Octyl Cyanoacrylate - OCA).
Executive Summary
While standard cyanoacrylates (ECA/OCA) function as instant "super glues" via anionic polymerization triggered by moisture, This compound (M-2F-CA) represents a distinct class of
Crucial Distinction: M-2F-CA does not exhibit instant adhesive properties at room temperature. Due to steric hindrance at the
Chemical Architecture & Polymerization Mechanism
The fundamental difference in adhesive performance stems from the molecular geometry.
-
Standard Cyanoacrylates (ECA/OCA): Possess a highly reactive terminal methylene group (
). The strong electron-withdrawing nitrile and ester groups polarize the double bond, making it susceptible to nucleophilic attack by weak bases (water, hydroxyls) Instant Anionic Cure . -
M-2F-CA: The 3-position is substituted with a bulky 2-fluorophenyl group. This blocks nucleophilic attack and stabilizes the monomer against moisture. Polymerization must be driven by free radicals, often requiring heat or photo-initiators.
Visualization: Mechanistic Divergence
The following diagram illustrates the kinetic barrier preventing M-2F-CA from acting as an instant adhesive.
Caption: Mechanistic pathway comparison showing why M-2F-CA requires radical initiation unlike moisture-curing standard CAs.
Comparative Performance Metrics
The following data synthesizes experimental baselines for standard CAs against projected properties of M-2F-CA polymers (based on benzylidene cyanoacetate homologs).
| Feature | Ethyl Cyanoacrylate (ECA) | Octyl Cyanoacrylate (OCA) | This compound (M-2F-CA) |
| Primary Use | General Purpose / Industrial | Medical (Dermabond) / Skin Closure | Research / Optical / Piezoelectric |
| Cure Mechanism | Anionic (Moisture) | Anionic (Moisture) | Free Radical (Thermal/UV) |
| Fixture Time | 5 – 30 seconds | 30 – 90 seconds | Hours (Thermal) / Minutes (UV) |
| Bond Strength (Shear) | High (15–25 MPa) | Moderate (Flexible) | Moderate (Dependent on Crosslinking) |
| Brittleness | High (Glassy) | Low (Flexible) | High (Rigid Aromatic Backbone) |
| Biocompatibility | Low (Histotoxic degradation) | High (FDA Approved) | High (Fluorine enhances metabolic stability) |
| Refractive Index | ~1.49 | ~1.48 | >1.55 (Due to Phenyl + Fluorine) |
| Degradation Product | Formaldehyde (Toxic) | Formaldehyde (Slow release) | Non-Formaldehyde (Retro-Knoevenagel) |
Key Insights:
-
The Fluorine Advantage: The 2-fluorophenyl group in M-2F-CA increases hydrophobicity and chemical stability. In drug delivery research, this fluorination can modulate the polymer's degradation rate and interaction with biological membranes [1].
-
Piezoelectric Potential: Unlike ECA, polymers of substituted cyanoacrylates (like M-2F-CA) have been investigated for piezoelectric properties due to the high dipole moment of the -CN and -F groups frozen in the polymer chain [2].
Experimental Protocols
To utilize M-2F-CA effectively, researchers must abandon standard "super glue" protocols. Below is a validated workflow for polymerizing M-2F-CA for material characterization.
Protocol A: Radical Homopolymerization of M-2F-CA
Objective: Synthesis of Poly(M-2F-CA) for film formation or drug delivery matrix.
-
Preparation:
-
Dissolve M-2F-CA monomer (10 mmol) in anhydrous benzene or toluene (10 mL).
-
Crucial Step: Degas the solution with Nitrogen (
) for 20 minutes to remove oxygen (radical scavenger).
-
-
Initiation:
-
Add AIBN (Azobisisobutyronitrile) initiator (1-2 mol% relative to monomer).
-
-
Polymerization:
-
Heat the sealed vessel to 60–70°C in an oil bath.
-
Maintain reaction for 12–24 hours .
-
Note: Unlike ECA, which reacts instantly, this requires sustained energy input.
-
-
Purification:
-
Precipitate the resulting polymer solution into excess cold methanol.
-
Filter and vacuum dry the white powder.
-
-
Characterization:
-
Verify structure via
-NMR (Disappearance of the vinyl proton signal at 8.0-8.5 ppm).
-
Protocol B: Standard ECA Bonding (Control)
Objective: Establishing a baseline for adhesion strength.
-
Substrate Prep: Clean stainless steel or pig skin surface with ethanol.
-
Application: Apply 10µL of ECA monomer.
-
Cure: Press surfaces together for 30 seconds. (Moisture initiates cure).
-
Testing: Perform lap-shear testing after 24 hours.
Decision Logic for Researchers
When should you choose M-2F-CA over standard CAs? Use this logic flow to determine the appropriate material for your study.
Caption: Decision matrix for selecting between standard cyanoacrylates and M-2F-CA based on application requirements.
Why M-2F-CA for Drug Development?
In drug development, standard CAs are often too toxic (formaldehyde release) or cure too fast to entrap drugs effectively. M-2F-CA offers:
-
Controlled Encapsulation: The slow radical polymerization allows for the homogeneous mixing of active pharmaceutical ingredients (APIs) before the polymer matrix solidifies.
-
Reduced Inflammation: The fluorinated moiety can reduce surface energy and protein adsorption, potentially lowering the foreign body response compared to non-fluorinated analogs [3].
References
Spectroscopic Differentiation of Methyl 2-cyano-3-(2-fluorophenyl)acrylate and its Constitutional Isomers: A Comparative Technical Guide
Executive Summary
Methyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 198554-07-3) represents a critical scaffold in medicinal chemistry, particularly as a Michael acceptor in the design of covalent inhibitors and tubulin polymerization antagonists. Its reactivity and biological profile are heavily influenced by the position of the fluorine substituent on the phenyl ring.
This guide provides a rigorous technical comparison between the target molecule (the ortho-isomer) and its constitutional isomers: Methyl 2-cyano-3-(3-fluorophenyl)acrylate (meta) and Methyl 2-cyano-3-(4-fluorophenyl)acrylate (para). We focus on spectroscopic signatures (NMR, IR) and synthetic isolation to equip researchers with the data necessary for unambiguous structural assignment.
Chemical Identity & Structural Logic[1]
The compounds are synthesized via the Knoevenagel condensation of a fluorobenzaldehyde with methyl cyanoacetate. While they share the molecular formula C₁₁H₈FNO₂ (MW: 205.19 g/mol ), the positional isomerism of the fluorine atom induces significant electronic and steric perturbations.
The Isomer Set[1]
-
Target (Ortho): 2-Fluoro substitution. Characterized by significant steric pressure on the vinylic proton and potential through-space coupling.
-
Isomer A (Meta): 3-Fluoro substitution. Inductive electron-withdrawing effect dominates; minimal steric interference with the acrylate tail.
-
Isomer B (Para): 4-Fluoro substitution. Strong mesomeric (resonance) donation competes with inductive withdrawal; highest symmetry.
Reaction Pathway
The synthesis favors the thermodynamic (E)-isomer due to the steric bulk of the phenyl ring interacting with the ester group.
Figure 1: Mechanistic pathway for the synthesis of the target acrylate. The base-catalyzed condensation involves nucleophilic attack followed by dehydration.
Spectroscopic Characterization
Differentiation of the ortho, meta, and para isomers relies heavily on Nuclear Magnetic Resonance (NMR) . While Mass Spectrometry (MS) will show identical molecular ions (m/z 205), NMR reveals the connectivity through spin-spin coupling patterns unique to Fluorine-19 (
A. ¹H-NMR Analysis (Proton)
The most diagnostic signal is the vinylic proton (
| Feature | Ortho (2-F) | Meta (3-F) | Para (4-F) | Mechanistic Rationale |
| ~8.50 - 8.65 ppm | ~8.25 - 8.35 ppm | ~8.15 - 8.25 ppm | The ortho-F exerts a paramagnetic deshielding effect (steric compression) and anisotropy, shifting the vinylic proton downfield compared to meta/para. | |
| Aromatic Pattern | Multiplet (4H) | Multiplet (4H) | AA'BB' System | The para isomer possesses a symmetry axis, often simplifying the aromatic region into two distinct multiplets (pseudo-doublets). |
| Complex multiplets | Complex multiplets | Distinct splitting | Ortho protons often show broader signals due to proximity to the acrylate group. |
B. ¹³C-NMR Analysis (Carbon)
Carbon-13 NMR provides the most definitive structural proof due to C-F coupling (
-
¹J_CF (Direct): ~250–260 Hz (The carbon directly attached to F).
-
²J_CF (Geminal): ~20–25 Hz (Ortho carbons).
-
³J_CF (Vicinal): ~7–10 Hz (Meta carbons).
-
⁴J_CF (Long-range): ~2–3 Hz (Para carbons).
Differentiation Strategy:
-
Ortho (2-F): Look for the ipso-carbon (C-2 of the ring) as a large doublet (~250 Hz). Crucially, the C-3 carbon (adjacent to F) will show a large
coupling. -
Para (4-F): The ipso-carbon (C-4) is a large doublet. The C-1 carbon (attached to the acrylate) will show a small
coupling (~3 Hz), distinguishing it from the ortho isomer where C-1 would show a larger coupling.
C. FT-IR Signatures
While less specific for isomer differentiation, IR confirms the functional group integrity.
-
C≡N Stretch: ~2220 cm⁻¹ (Strong, sharp).
-
C=O Stretch (Ester): ~1720–1730 cm⁻¹.
-
C=C Stretch: ~1600–1620 cm⁻¹.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol is adaptable for meta and para isomers.
Reagents:
-
2-Fluorobenzaldehyde (10 mmol, 1.24 g)
-
Methyl Cyanoacetate (10 mmol, 0.99 g)
-
Piperidine (Catalytic, 5 drops)
-
Ethanol (15 mL)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Mixing: Dissolve the aldehyde and methyl cyanoacetate in Ethanol at room temperature.
-
Catalysis: Add piperidine dropwise. A slight exotherm or color change (yellowing) indicates initiation.
-
Reaction: Stir vigorously for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane). The product typically precipitates as a solid during the reaction.[1]
-
Workup:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold Ethanol (2 x 5 mL) and cold Hexane (2 x 5 mL).
-
-
Purification: Recrystallize from hot Ethanol if necessary.
Expected Yield: 85–95%. Physical State: White to pale yellow crystalline solid. Melting Point (Ortho): ~53–55 °C (Distinct from para isomer which melts higher, ~96–100 °C).
Protocol B: Analytical Workflow
Figure 2: Decision tree for rapid spectroscopic identification of the ortho-isomer.
Performance & Stability Comparison
For drug development applications, the stability and solubility of these isomers differ.
| Property | Ortho (Target) | Para (Alternative) | Implication |
| Melting Point | 53–55 °C | 96–100 °C | The ortho isomer has a lower lattice energy due to the twist in planarity caused by the 2-F steric clash. This often correlates with higher solubility in organic solvents. |
| Reactivity | High | Moderate | The ortho-F exerts an inductive effect closer to the reaction center, potentially increasing the electrophilicity of the |
| Crystallinity | Needles/Plates | Prisms | Para isomers pack more efficiently; Ortho isomers may require slower cooling for high-quality crystals. |
References
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link][2]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material for Chemical Communications: NMR Data for Knoevenagel Products. Retrieved from [Link]
-
Reich, H. J. (2024).[3] Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Used for theoretical shift validation). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Title: Advanced Safety & Operational Guide: Handling Methyl 2-cyano-3-(2-fluorophenyl)acrylate
Executive Summary & Chemical Profile
This compound (CAS: 198554-07-3) is a highly reactive
Mechanistic Hazard Assessment
To establish a self-validating safety culture, personnel must understand why specific PPE is chosen. The hazards of this compound are driven by its molecular structure:
-
Electrophilic Reactivity (Dermal Hazard): The
-cyano -unsaturated ester moiety is a potent Michael acceptor. It readily reacts with nucleophiles, including the sulfhydryl (-SH) and amine (-NH ) groups found in epidermal proteins. This covalent binding is the primary mechanism behind its classification as a skin sensitizer and irritant (H315, H317)[5][6]. -
Lipophilicity & Penetration: The fluorine substitution at the ortho position of the phenyl ring increases the molecule's lipophilicity compared to unsubstituted analogs. This enhances its ability to penetrate the stratum corneum, meaning standard, highly permeable glove materials (like latex) offer insufficient protection[1][3].
-
Particulate Aerosolization (Inhalation Hazard): As a solid powder, the primary inhalation risk is not vapor pressure, but particulate aerosolization during weighing and transfer. Inhalation of these micro-particles causes severe respiratory tract irritation (H335) due to rapid hydrolysis and reaction with mucosal membranes[2][5].
The PPE Specification Matrix
To mitigate these mechanistic risks, a multi-layered PPE strategy is mandatory. The following table outlines the quantitative specifications for required PPE[4][7][8].
| PPE Category | Material Specification | Justification (Causality) | Replacement / Breakthrough |
| Gloves (Primary) | Nitrile rubber (Minimum 0.11 mm thickness) | Nitrile provides superior resistance to non-polar and slightly polar esters. Latex is highly permeable to lipophilic fluorinated compounds. | Replace immediately upon contamination or every 2 hours. |
| Gloves (Secondary) | Heavy-duty Nitrile or Neoprene (0.30 mm) | Worn over primary gloves during spill cleanup to prevent mechanical abrasion and chemical permeation. | Replace immediately after spill response. |
| Eye Protection | ANSI Z87.1 / EN166 compliant unvented safety goggles | Prevents ocular exposure to airborne particulates. Standard safety glasses lack orbital seals and are insufficient. | Inspect seals before each use. |
| Body Protection | Tyvek® or Polypropylene disposable lab coat | Prevents particulate accumulation on woven fabrics (like cotton), which can cause chronic dermal exposure. | Dispose of after a single continuous workflow. |
| Respiratory | NIOSH/MSHA or EN 149 approved N95/P100 respirator | Filters out >99.9% of airborne crystalline dust during weighing or transfer outside a closed system. | Replace if breathing resistance increases. |
Exposure & Mitigation Pathway
The following diagram illustrates the logical relationship between the chemical's physical properties, potential exposure routes, and the targeted PPE mitigation strategies.
Caption: Exposure pathways of this compound and corresponding PPE mitigation.
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating safety system, every handling procedure must follow a strict chronological sequence to avoid cross-contamination[2][8].
Phase 1: Pre-Operation & Gowning (Donning)
-
Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 0.5 m/s. Do not handle this compound on an open bench[3].
-
Base Layering: Put on full-length pants and closed-toe shoes.
-
Body Protection: Don the disposable Tyvek® lab coat, ensuring the collar is fully buttoned to protect the neck.
-
Respiratory & Eye Protection: Don the P100 respirator, performing a positive/negative pressure seal check. Put on unvented safety goggles[4].
-
Double Gloving: Don the inner pair of standard nitrile gloves. Pull the lab coat cuffs over the inner gloves. Don the outer pair of nitrile gloves over the cuffs to create a seamless chemical barrier.
Phase 2: Chemical Handling (Weighing & Transfer)
-
Static Mitigation: Because the compound is a fine powder, use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats to prevent electrostatic repulsion and sudden aerosolization.
-
Containment: Open the reagent bottle only inside the certified fume hood[8].
-
Transfer: Use a smooth, stainless-steel V-spatula. Avoid sudden movements. Transfer the required mass into a pre-tared, sealable vial.
-
Sealing: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with an isopropanol-dampened Kimwipe.
Phase 3: De-Gowning (Doffing)
-
Outer Glove Removal: Inside the fume hood, remove the outer gloves using the "glove-in-glove" technique to trap contamination inside. Dispose of them in a solid hazardous waste container.
-
Coat Removal: Unbutton and roll the Tyvek® coat inside out, touching only the clean interior.
-
Eye & Respiratory Removal: Remove goggles and respirator by the straps (do not touch the front filter/lens).
-
Inner Glove Removal: Remove inner gloves and wash hands immediately with soap and copious amounts of water[7][8].
Spill Response & Disposal Plan
Due to its ecological toxicity and reactivity, spills must be managed with chemical precision[4][6].
Immediate Spill Response (Solid Spill < 50g):
-
Isolate: Evacuate personnel from the immediate vicinity. Allow aerosols to settle for 5 minutes[8].
-
Upgrade PPE: Don heavy-duty nitrile gloves (0.30 mm) and a face shield over goggles.
-
Wet Wipe Method: Do not dry sweep, as this generates toxic dust[2][3]. Lightly mist the spill area with water or a 10% isopropanol solution to dampen the powder.
-
Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material[7].
-
Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9) to promote the hydrolysis of any residual ester, followed by a water rinse.
Waste Disposal Segregation:
-
Classification: this compound contains a covalently bound fluorine atom. It must be classified as Halogenated Solid Organic Waste .
-
Packaging: Place all collected spill debris, contaminated Kimwipes, and outer gloves into a high-density polyethylene (HDPE) waste container[8].
-
Labeling: Label clearly as "Toxic Solid Waste - Halogenated (Contains Fluorinated Cyanocinnamate)". Do not mix with strong bases or oxidizing agents in the waste stream, as exothermic polymerization or degradation can occur.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 643159, alpha-Cyanocinnamate." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14840979, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate." PubChem, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. alpha-Cyanocinnamate | C10H7NO2 | CID 643159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | C19H15NO4 | CID 14840979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
